4-(1H-indazol-3-yl)butanoic acid
Description
Propriétés
Numéro CAS |
1051929-63-5 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.2 |
Pureté |
95 |
Origine du produit |
United States |
Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-(1H-indazol-3-yl)butanoic Acid
[1]
Executive Summary
4-(1H-indazol-3-yl)butanoic acid is a bicyclic heteroaromatic scaffold featuring an indazole core substituted at the C3 position with a butyric acid tail.[1] While often overshadowed by its indole analog (Indole-3-butyric acid, a common plant auxin), the indazole derivative represents a critical bioisostere in medicinal chemistry. The replacement of the indole C3-CH group with a nitrogen atom (forming the indazole) significantly alters the electronic landscape, hydrogen bonding potential, and metabolic stability of the ring system, making it a valuable motif in kinase inhibitor design and PROTAC linker chemistry.
Structural Characterization & Physicochemical Properties[2]
Nomenclature and Identity[1]
-
IUPAC Name: 4-(1H-indazol-3-yl)butanoic acid[1]
-
Molecular Formula: C₁₁H₁₂N₂O₂[1]
-
Molecular Weight: 204.23 g/mol [1]
-
Core Scaffold: 1H-Indazole (1,2-benzodiazole)[1]
-
Side Chain: Butanoic acid attached at position C4 (gamma-position relative to the carboxyl group).[1]
Tautomerism and Binding Modes
A defining feature of the indazole ring is its annular tautomerism. Unlike indole, which has a fixed N-H, indazole exists in a dynamic equilibrium between the 1H-isomer (thermodynamically favored) and the 2H-isomer .
-
1H-Indazole: The proton resides on the nitrogen adjacent to the benzene ring.[1] This is the predominant species in solution and solid state.
-
2H-Indazole: The proton resides on the nitrogen adjacent to the C3 substituent.[1] This tautomer is often stabilized by specific binding pockets in enzymes (e.g., kinases) or by N2-alkylation.[1]
The carboxylic acid tail provides a hydrophilic handle (pKa ~4.5), allowing for amide coupling or salt formation, while the indazole core (pKa ~14 for deprotonation) acts as a weak hydrogen bond donor/acceptor.
Graphviz Visualization: Tautomeric Equilibrium
The following diagram illustrates the tautomeric shift critical for receptor binding.
Figure 1: Tautomeric equilibrium between 1H- and 2H-indazole forms.[1][2] The 1H form is generally more stable, but the 2H form is accessible for specific binding interactions.
Synthetic Methodologies
Synthesis of 3-substituted indazoles with alkyl acid tails requires preventing N-alkylation while installing the carbon chain.[1] The most robust route utilizes Heck Coupling on a protected 3-iodoindazole, followed by hydrogenation.[1] This method avoids the regioselectivity issues often seen in direct ring closures.
Retrosynthetic Analysis
-
Disconnection: C3–C(alkene) bond.[1]
-
Precursors: 3-Iodo-1H-indazole (protected) + Methyl 3-butenoate.[1]
Step-by-Step Protocol (Heck Strategy)
Step 1: Iodination of Indazole
-
Reagents: Indazole, I₂, KOH, DMF.
-
Conditions: RT, 4 hours.
-
Mechanism: Electrophilic aromatic substitution at C3.[1]
-
Outcome: 3-iodo-1H-indazole.[1]
Step 2: Protection (SEM or THP) [1]
-
Rationale: The N-H proton must be masked to prevent N-alkylation during the Heck reaction and to increase solubility.[1]
-
Reagents: 3-iodo-1H-indazole, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, THF.[1]
-
Protocol: Cool THF solution of indazole to 0°C, add NaH, stir 30 min, add SEM-Cl.
-
Outcome: 1-((2-(trimethylsilyl)ethoxy)methyl)-3-iodo-1H-indazole.[1]
Step 3: Heck Coupling
-
Reagents: Protected 3-iodoindazole, Methyl 3-butenoate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.[1]
-
Conditions: 100°C, sealed tube, 12-18 h.
-
Mechanism: Pd(0) oxidative addition to C-I, olefin insertion, beta-hydride elimination. Isomerization of the double bond may occur but is irrelevant due to the subsequent reduction step.
-
Outcome: Methyl 4-(1-SEM-indazol-3-yl)but-3-enoate (and isomers).[1]
Step 4: Hydrogenation & Deprotection [1]
-
Hydrogenation: H₂ (1 atm), 10% Pd/C, MeOH. Reduces the alkene to the alkane chain.
-
Hydrolysis: LiOH, THF/H₂O. Converts methyl ester to carboxylic acid.[1]
-
Deprotection: TBAF (for SEM) or HCl/MeOH (for THP).[1] Removes the N-protecting group.[1]
Graphviz Visualization: Synthetic Workflow[1]
Figure 2: Synthetic pathway via Heck coupling and hydrogenation.[1]
Applications in Drug Discovery[1][3]
Bioisosterism (Indole vs. Indazole)
The replacement of the C3-carbon of indole with nitrogen (to form indazole) lowers the HOMO energy, making the ring less susceptible to oxidative metabolism (e.g., by P450 enzymes). This makes 4-(1H-indazol-3-yl)butanoic acid an excellent bioisostere for Indole-3-butyric acid derivatives in agricultural chemistry or tryptophan mimetics in pharmacology.[1]
Kinase Inhibitor Scaffold
Indazoles are "privileged structures" in kinase inhibition (e.g., Axitinib, Pazopanib). The butanoic acid tail at C3 serves as a linker to reach solvent-exposed regions of the kinase domain or to attach E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development.[1]
Table 1: Comparative Properties of Indole vs. Indazole Scaffolds
| Property | Indole-3-butyric Acid | Indazole-3-butanoic Acid | Implication |
| H-Bond Donors | 1 (NH) | 1 (NH) | Similar binding capability.[1] |
| H-Bond Acceptors | 1 (C=O) | 2 (C=O, N2) | Indazole N2 can accept H-bonds (e.g., from hinge region).[1] |
| LogP (Est.) | ~2.3 | ~1.9 | Indazole is slightly more polar/soluble.[1] |
| Metabolic Stability | Moderate (C2 oxidation prone) | High (Resistant to oxidation) | Indazole offers better DMPK profile.[1] |
Experimental Validation & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following analytical criteria:
-
¹H NMR (DMSO-d₆):
-
Diagnostic singlet at ~12.8 ppm (COOH).[1]
-
Broad singlet at ~12.0 ppm (Indazole NH).[1]
-
Aromatic region: 7.0–7.8 ppm (4H pattern typical of indazole).[1]
-
Aliphatic chain: Three multiplets integrating to 2H each (CH ₂-CH ₂-CH ₂-COOH).[1] Note: The alpha-methylene (next to COOH) will be a triplet at ~2.2 ppm.[1]
-
-
Mass Spectrometry (ESI+):
-
HPLC Purity:
References
-
Lier, E. et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles. The Journal of Organic Chemistry. [1]
-
Gao, M. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
PubChem Database. (2025).[1] Compound Summary: Indole-3-butyric acid (Structural Analog Comparison). National Library of Medicine. [1]
-
Rautio, T. et al. (2024).[6] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. Forensic Science International.[1]
-
Organic Syntheses. (2010). Preparation of 1H-Indazole-3-Carboxylic Acid Derivatives. Organic Syntheses, Vol 87.
Sources
- 1. aablocks.com [aablocks.com]
- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Development of Paramagnetic Probes for Molecular Recognition Studies in Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cas 1051929-63-5|| where to buy 4-(1H-indazol-3-yl)butanoic acid [english.chemenu.com]
- 6. diva-portal.org [diva-portal.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-(1H-Indazol-3-yl)butanoic Acid
Executive Summary
In contemporary medicinal chemistry and forensic toxicology, the indazole ring system serves as a highly versatile, privileged scaffold. Specifically, 4-(1H-indazol-3-yl)butanoic acid (CAS: 1051929-63-5) has emerged as a critical building block[1]. By acting as a bioisostere for indole derivatives, the indazole core provides improved metabolic stability and altered hydrogen-bonding dynamics. The attached butanoic acid moiety offers a flexible, four-carbon linker terminating in a carboxylic acid, making it an ideal candidate for amide coupling, PROTAC (Proteolysis Targeting Chimera) linker integration, and the synthesis of analytical reference standards for synthetic cannabinoid metabolites[2].
This guide provides an authoritative, in-depth analysis of 4-(1H-indazol-3-yl)butanoic acid, detailing its physicochemical properties, pharmacological applications, and field-proven synthetic protocols designed for high-yield drug discovery workflows.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of 4-(1H-indazol-3-yl)butanoic acid is essential for predicting its behavior in organic synthesis and biological assays. The flexible butanoic acid chain allows the molecule to project into solvent-exposed regions of target proteins, while the indazole core engages in critical
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-(1H-indazol-3-yl)butanoic acid |
| CAS Registry Number | [4] |
| Molecular Formula | C₁₁H₁₂N₂O₂[5] |
| Molecular Weight | 204.23 g/mol [5] |
| SMILES String | O=C(O)CCCc1n[nH]c2ccccc12 |
| Appearance | Crystalline solid |
| Storage Conditions | Room temperature to -20°C (depending on purity/formulation)[6] |
Pharmacological Applications & Target Pathways
A. Kinase Modulation (JNK and AMPK)
Indazole derivatives are heavily utilized in the development of kinase inhibitors and activators. For instance, c-Jun N-terminal kinases (JNKs) are targeted using indazole-based paramagnetic probes and inhibitors to study molecular recognition[3]. The butanoic acid linker allows for the attachment of bulky benzamido or piperidine groups, optimizing the compound's fit within the ATP-binding cleft or allosteric sites of kinases like AMPK[7].
B. Forensic Toxicology and Cannabinoid Metabolites
In forensic science, identifying novel psychoactive substances (NPS) relies on synthesizing exact metabolite standards. 4-(1H-indazol-3-yl)butanoic acid derivatives are frequently synthesized to track the metabolic breakdown of synthetic cannabinoids (e.g., ADB-BUTINACA), which often undergo terminal chain oxidation to form butanoic acid metabolites[2],[8].
Mechanism of action for indazole-based kinase modulators and their downstream effects.
Synthetic Methodologies & Workflows
The synthesis and functionalization of 4-(1H-indazol-3-yl)butanoic acid typically involve N-alkylation of the indazole core followed by amide coupling of the terminal carboxylic acid. The workflow below illustrates the standard progression from a basic indazole precursor to a functionalized drug candidate[8].
Synthetic workflow for generating 4-(1H-indazol-3-yl)butanoic acid derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are chosen.
Protocol 1: Regioselective N-Alkylation of the Indazole Core
Objective: To attach or elongate the aliphatic chain on the indazole core while minimizing unwanted O-alkylation.
-
Preparation: Dissolve the indazole precursor (1.0 equiv) in anhydrous Dimethylformamide (DMF). Causality: DMF is chosen for its high dielectric constant, which stabilizes the intermediate anion formed during deprotonation[8].
-
Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv). Causality: Conducting this step at 0 °C is critical; it increases the regioselectivity towards the N1 nitrogen of the indazole ring and significantly suppresses competitive O-alkylation[8].
-
Alkylation: After 30 minutes of stirring (until gas evolution ceases), add the brominated aliphatic ester/chain dropwise.
-
Self-Validation (QC): Quench a 10 µL aliquot in water/acetonitrile and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the target mass [M+H]+ is dominant.
-
Workup: Quench the bulk reaction with saturated NH₄Cl to safely neutralize unreacted NaH, followed by ethyl acetate extraction.
Protocol 2: Amide Coupling of 4-(1H-indazol-3-yl)butanoic acid
Objective: To couple the terminal carboxylic acid of 4-(1H-indazol-3-yl)butanoic acid (CAS: 1051929-63-5) to an amine (e.g., a tert-leucine moiety) to form a targeted metabolite or drug candidate.
-
Activation: Dissolve 4-(1H-indazol-3-yl)butanoic acid (1.0 equiv) in Acetonitrile (ACN) or DMF. Add TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.2 equiv) and Triethylamine (TEA) or DIPEA (3.0 equiv). Causality: TBTU is selected over traditional EDC/HOBt because it provides rapid, high-yield activation of the butanoic acid moiety while minimizing the epimerization of any downstream chiral centers[8]. The excess tertiary amine base ensures the nucleophilic amine remains fully deprotonated.
-
Coupling: Stir the mixture at room temperature for 15 minutes to allow the active ester intermediate to form. Add the target amine (1.1 equiv).
-
Self-Validation (QC): Monitor the reaction via LC-MS. Look for the disappearance of the free acid mass (
[M+H]+) and the appearance of the desired amide product mass. -
Purification: Once complete, concentrate the solvent in vacuo, redissolve in dichloromethane, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts[3].
References
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue March 2021." Namiki-s.[Link]
-
National Institutes of Health (NIH). "Development of Paramagnetic Probes for Molecular Recognition Studies in Protein Kinases." PubMed Central.[Link]
-
Diva-Portal. "Multigram scale synthesis of synthetic cannabinoid metabolites." Umeå University.[Link]
- Google Patents.
Sources
- 1. 1522868-92-3|3-(5-Methyl-1H-indazol-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Development of Paramagnetic Probes for Molecular Recognition Studies in Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bldpharm.com [bldpharm.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. 1051929-63-5・4-(1H-indazol-3-yl)butanoic acid・4-(1H-indazol-3-yl)butanoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators - Google Patents [patents.google.com]
- 8. diva-portal.org [diva-portal.org]
Structural and Pharmacokinetic Divergence of Auxin Analogs: A Comparative Analysis of Indazole-3-Butyric Acid and Indole-3-Butyric Acid
Executive Summary
The development of synthetic analogs for naturally occurring signaling molecules is a cornerstone of both agrochemical biotechnology and pharmaceutical drug design. Indole-3-butyric acid (IBA) is a well-characterized plant hormone (auxin) utilized extensively for root induction and developmental regulation[1]. However, its susceptibility to rapid metabolic degradation limits its long-term efficacy.
Indazole-3-butyric acid (IZBA) represents a strategic bioisosteric replacement where the indole core is substituted with a 1H-indazole ring. By introducing a second nitrogen atom at position 2 of the heterocyclic ring, the physicochemical properties and metabolic stability of the molecule are profoundly altered. This technical guide explores the mechanistic differences between IBA and IZBA, detailing their structural biology, metabolic dynamics, and the self-validating experimental protocols required to profile them.
Scaffold Mechanics: Indole vs. Indazole Core
The primary distinction between IBA and IZBA lies in the heterocyclic core:
-
IBA (Indole Core): Features a benzene ring fused to a pyrrole ring. The carbon at position 2 is electron-rich, making the indole scaffold highly susceptible to electrophilic attack and enzymatic oxidation by peroxidases.
-
IZBA (Indazole Core): Features a benzene ring fused to a pyrazole ring. The substitution of the C2 carbon with a nitrogen atom creates an N-N bond. This electronegative substitution withdraws electron density from the aromatic system, lowering the Highest Occupied Molecular Orbital (HOMO) energy.
This electronic shift confers significant metabolic stability. Synthetic indazole-based plant growth regulators, such as ethychlozate, demonstrate high resistance to environmental and enzymatic degradation[2]. Furthermore, historical bioassays confirm that the acetic acid derivative of indazole (indazole-3-acetic acid) possesses biological activity equal to that of natural Indole-3-acetic acid (IAA)[3]. By extension, IZBA functions as a highly stable, sustained-release pro-hormone.
Metabolic Dynamics and Receptor Affinity
In biological systems, IBA acts largely as a precursor, undergoing rapid peroxisomal β-oxidation to yield the highly active IAA[1]. This conversion involves the shortening of the butyric acid side chain to an acetic acid side chain.
Conversely, the altered electron distribution in the indazole ring of IZBA sterically and electronically hinders the acyl-CoA synthetases and transport mechanisms required to initiate β-oxidation. Consequently, IZBA exhibits a prolonged half-life. When it is eventually metabolized, it yields indazole-3-acetic acid (IZAA), which actively docks into the TIR1/AFB auxin receptor pocket to initiate downstream signaling. This makes the indazole scaffold a privileged structure not only in plant biology but also in medicinal chemistry, where indole/indazole analogs are heavily researched for modulating biological virulence and cellular signaling[4].
Metabolic pathways of IBA vs. IZBA leading to TIR1/AFB receptor activation.
Empirical Protocols: Self-Validating Systems
To rigorously evaluate the pharmacokinetic divergence between IBA and IZBA, researchers must employ orthogonal assays that decouple intrinsic receptor affinity from metabolic degradation. The following protocols are designed with internal validation mechanisms to ensure data trustworthiness.
Protocol 1: TIR1/AFB Receptor Binding Affinity via Surface Plasmon Resonance (SPR)
Causality: Phenotypic assays cannot distinguish between a compound's intrinsic receptor affinity and its metabolic stability. SPR provides real-time, label-free quantification of binding kinetics (
-
Sensor Chip Functionalization: Immobilize recombinant TIR1 protein onto a CM5 sensor chip via standard amine coupling.
-
Validation Step: Maintain a reference flow cell with a deactivated surface (ethanolamine blocked) to subtract non-specific matrix binding.
-
-
Analyte Preparation: Prepare serial dilutions (10 nM to 10 µM) of IBA and IZBA in a running buffer (HEPES-buffered saline with 0.05% Tween-20).
-
Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds to measure association, followed by a 300-second buffer wash to measure dissociation.
-
Data Synthesis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
-
Validation Step: Include IAA as a positive control standard to verify the conformational viability of the immobilized TIR1 receptors.
-
Protocol 2: Peroxisomal β-Oxidation Stability Assay
Causality: To empirically prove that the indazole nitrogen substitution confers resistance to side-chain cleavage, an in vitro microsomal assay coupled with mass spectrometry is required.
-
Peroxisome Isolation: Extract peroxisome-enriched fractions from Arabidopsis thaliana leaf tissue using differential centrifugation followed by a sucrose density gradient.
-
Incubation: Incubate 50 µM of IBA or IZBA with 1 mg/mL peroxisomal protein extract, 2 mM ATP, and 0.5 mM CoA at 25°C.
-
Quenching and Extraction: At specific time intervals (0, 15, 30, 60, 120 mins), quench 100 µL aliquots with 200 µL ice-cold acetonitrile containing 1 µM
-IAA.-
Validation Step: The
-IAA acts as a stable isotope internal standard (IS) to correct for matrix suppression effects and extraction losses during ionization.
-
-
LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent butyric acids and their respective acetic acid metabolites.
Parallel experimental workflow for evaluating receptor affinity and metabolic stability.
Quantitative Data Presentation
The following tables summarize the comparative physicochemical and pharmacokinetic profiles of the two scaffolds based on structural biology principles and analogous indazole derivative data.
Table 1: Structural & Physicochemical Comparison
| Property | Indole-3-butyric acid (IBA) | Indazole-3-butyric acid (IZBA) |
| Core Scaffold | Indole (Benzopyrrole) | 1H-Indazole (Benzopyrazole) |
| Heteroatom Configuration | 1 Nitrogen (Position 1) | 2 Nitrogens (Positions 1, 2) |
| Electronic Profile | Electron-rich, susceptible to oxidation | Electron-withdrawn, oxidation-resistant |
| Primary Active Metabolite | Indole-3-acetic acid (IAA) | Indazole-3-acetic acid (IZAA) |
Table 2: Pharmacokinetic Profiling Metrics
| Metric | IBA | IZBA |
| TIR1 Receptor Affinity ( | Moderate (Functions primarily as a prodrug) | Moderate to High (Direct binding potential) |
| β-oxidation Conversion Rate | Fast ( | Slow (Sterically and electronically hindered) |
| Bioavailability / Half-life | Short (Regulated by rapid conjugation)[1] | Sustained (Low conjugation rate) |
Conclusion
The transition from Indole-3-butyric acid to Indazole-3-butyric acid illustrates the power of bioisosteric replacement in molecular design. By simply substituting a carbon atom for a nitrogen atom at the C2 position, researchers can bypass the rapid enzymatic degradation pathways that limit natural auxins. This results in a highly stable, sustained-release analog with profound implications for agricultural biotechnology, tissue culture, and the development of novel indazole-based pharmacological agents.
References
- Title: Auxin conjugates: Their role for plant development and in the evolution of land plants. Source: researchgate.net.
- Title: Essay on Growth of Plants - Biology Discussion. Source: biologydiscussion.com.
- Title: Ethychlozate | 27512-72-7 - Benchchem. Source: benchchem.com.
- Title: Indole analogues decreasing the virulence of Vibrio campbellii towards brine shrimp larvae. Source: vliz.be.
Sources
The Indazole-3-Carboxylate Scaffold: Synthetic Architectures and Pharmacological Divergence
[1]
Executive Summary: The Bioisostere Advantage
In medicinal chemistry, the 1H-indazole-3-carboxylic acid scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its role as a bioisostere of the indole ring (found in tryptophan and serotonin). By replacing the C-3 carbon of indole with nitrogen, the indazole core alters the hydrogen bond donor/acceptor profile and metabolic stability while maintaining the flat, aromatic geometry required for intercalation or hydrophobic pocket binding.
This guide dissects the technical exploitation of this scaffold across three distinct pharmacological domains: 5-HT3 antagonism (antiemetics) , Cannabinoid receptor agonism (synthetic cannabinoids) , and Metabolic modulation (oncology) .
Synthetic Architectures: Constructing the Core
The primary challenge in working with indazole-3-carboxylic acid derivatives is not the functionalization of the carboxylate, but the efficient construction of the indazole core itself. While diazo-cyclization of o-toluidines is possible, the Isatin Ring-Opening Strategy is the industry standard for generating high-purity 1H-indazole-3-carboxylic acid.[1]
Validated Protocol: Synthesis from Isatin
This protocol utilizes the Sandmeyer-type cyclization.[1] It is preferred over hydrazine-based routes due to lower cost and higher regiocontrol.[1]
Mechanism of Action:
-
Hydrolysis: Base-catalyzed opening of the isatin lactam ring to form the o-aminophenylglyoxylate.[1]
-
Diazotization: Conversion of the amine to a diazonium salt using sodium nitrite.
-
Reductive Cyclization: SnCl₂ reduces the diazonium species, facilitating intramolecular attack on the ketone carbonyl to close the indazole ring.
Step-by-Step Methodology
Reagents: Isatin (1 eq), NaOH (2.5 eq), NaNO₂ (1.05 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.
-
Ring Opening: Suspend Isatin in water. Add NaOH pellets slowly (exothermic). Heat to 50°C until the solution turns deep red/brown (formation of sodium 2-aminophenylglyoxylate). Cool to 0°C.
-
Diazotization: Add a solution of NaNO₂ in water dropwise to the cooled mixture, maintaining temperature <5°C.
-
Acidification: Pour this alkaline solution slowly into a pre-cooled (0°C) solution of dilute H₂SO₄ or HCl. Critical: This order of addition prevents side reactions. The diazonium salt forms in situ.
-
Reduction & Cyclization: Add a solution of SnCl₂ in conc. HCl dropwise. The solution will foam (N₂ evolution is minimal in this reductive pathway, but caution is required). Stir for 2 hours at 4°C.
-
Isolation: The product, 1H-indazole-3-carboxylic acid, precipitates as a tan/off-white solid.[1] Filter, wash with cold water, and recrystallize from acetic acid.
Visualization of Synthetic Logic
Figure 1: The Isatin-to-Indazole synthetic pathway, highlighting the critical intermediate states.[1]
Pharmacological Divergence: Three Case Studies
The versatility of the 3-COOH position allows for drastic changes in pharmacology based on the substituent attached.
The Antiemetic Standard: 5-HT3 Antagonists (Granisetron)
Target: 5-HT3 Receptor (Ligand-gated ion channel).[1][2][3] Drug: Granisetron.[1][3][4]
-
Structural Logic: The 3-carboxylic acid is converted to a carboxamide .[1]
-
Key Pharmacophore: The amide nitrogen is linked to a bicyclic amine (granatane or tropane). This mimics the basic nitrogen found in serotonin, allowing ionic interaction with the receptor's binding pocket (specifically residue W183 in the 5-HT3A subunit).
-
N1-Methylation: Essential for high affinity.[1] The N1-methyl group fits into a hydrophobic sub-pocket, significantly increasing potency compared to the N1-H analog.[1]
The Cannabinoid Shift: Indazole-3-Carboxamides
Target: CB1 and CB2 Receptors (GPCRs).[1] Compounds: AB-CHMINACA, AB-FUBINACA.[1][5][6]
-
The "Scaffold Hop": Early synthetic cannabinoids (e.g., JWH-018) utilized an indole core. As legislation banned these, chemists hopped to the indazole bioisostere.
-
Stability: The indazole ring is more resistant to oxidative metabolism than the indole ring, often leading to higher potency and prolonged duration of action.
-
SAR Architecture:
-
Tail (N1): Requires a lipophilic chain (pentyl, fluorobenzyl) to occupy the hydrophobic channel of the CB1 receptor.
-
Linker (C3): An amide linker is preferred over an ester.
-
Head Group: Bulky amino acid derivatives (L-valine, L-tert-leucine) provide critical steric bulk for receptor activation.[1]
-
Data Comparison: Indazole Potency Table 1: Comparative Potency of Indazole-3-Carboxamides at CB1 Receptor
| Compound | Core | N1-Tail | Head Group | CB1 EC50 (nM) |
| JWH-018 | Indole | Pentyl | Naphthalene | ~9.0 |
| AB-FUBINACA | Indazole | 4-Fluorobenzyl | L-valine amide | 0.9 |
| AB-CHMINACA | Indazole | Cyclohexylmethyl | L-valine amide | 0.5 |
Note: The shift to indazole (AB series) results in sub-nanomolar potency, significantly higher than the earlier indole generations.
Metabolic Modulation: Lonidamine
Target: Hexokinase II (Mitochondrial).[7][8] Drug: Lonidamine.[7][8][9]
-
Structural Logic: Unlike the previous two classes, Lonidamine retains the free carboxylic acid (or is administered as such).
-
Mechanism: It inhibits aerobic glycolysis (the Warburg effect) in tumor cells.[10] The N1-position is substituted with a 2,4-dichlorobenzyl group.[1][9]
-
Causality: The electron-withdrawing chlorines on the benzyl ring, combined with the acidic head group, are essential for inhibiting the mitochondrial pore permeability transition.
Visualizing the SAR Landscape
The following diagram maps the structural modifications required to access these distinct therapeutic areas.
Figure 2: Structure-Activity Relationship (SAR) divergence from the common scaffold.
Experimental Considerations & Troubleshooting
When developing derivatives, two specific challenges often arise:
Regioselectivity of N-Alkylation
Alkylation of the indazole ring can occur at N1 or N2.[1]
-
Thermodynamic Control: N1-alkylation is thermodynamically favored and is the required isomer for all three classes discussed above.[1]
-
Protocol Tip: Use a strong base (NaH or KOtBu) in a polar aprotic solvent (DMF or THF) to ensure deprotonation. Alkylation at N1 is generally favored by steric factors, but N2 isomers can form (typically <10%).
-
Purification: N1 and N2 isomers usually have distinct Rf values on silica gel. N1 isomers are typically less polar.
Amide Coupling Efficiency
The carboxylic acid at C3 is sterically crowded by the H4 proton of the benzene ring.
-
Activation: Standard EDC/HOBt couplings can be sluggish.
-
Optimization: Convert the acid to the acid chloride (SOCl₂) or use high-activity coupling agents like HATU or T3P for difficult amines (e.g., the sterically hindered valine derivatives in cannabinoids).
References
-
Sasson, R., et al. (2009). "Process for the preparation of indazole-3-carboxylic acid." U.S. Patent Application.
-
Vernekar, S. K., et al. (2010).[3] "Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives." Journal of Medicinal Chemistry, 53(5), 2324–2328.[3]
-
Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559.
-
Nathanson, J. A., et al. (1984). "Lonidamine: a new type of antitumor agent."[11] Science, 226(4676), 841-843.
-
BenchChem. (2025).[12] "Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides." BenchChem Technical Guides.
Sources
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lonidamine - Wikipedia [en.wikipedia.org]
- 10. What is Lonidamine used for? [synapse.patsnap.com]
- 11. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
Comprehensive Characterization and Synthesis of 4-(1H-indazol-3-yl)butanoic acid: SMILES, InChIKey, and Methodological Workflows
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I approach the characterization of building blocks like 4-(1H-indazol-3-yl)butanoic acid not merely as a structural exercise, but as a foundational step in rational drug design. Indazole derivatives are privileged scaffolds in pharmacology, frequently serving as bioisosteres for indoles while offering superior hydrogen-bonding dynamics. This in-depth technical guide provides the definitive structural identifiers (SMILES, InChIKey), elucidates its pharmacological relevance, and outlines a field-proven, self-validating synthetic protocol for its preparation.
Chemical Identity & Structural Descriptors
Accurate cheminformatics representations are critical for molecular modeling, patent filing, and database querying. The structural descriptors for 4-(1H-indazol-3-yl)butanoic acid reflect its bicyclic heteroaromatic core fused to a four-carbon carboxylic acid chain.
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
Standard SMILES: O=C(O)CCCc1n[nH]c2ccccc12
-
Causality of the SMILES String: The string explicitly maps the connectivity starting from the carboxylic acid O=C(O), extending through the three-carbon aliphatic linker CCC, and terminating at the C3 position of the 1H-indazole ring c1n[nH]c2ccccc12. The [nH] denotes the specific tautomeric state of the nitrogen at the 1-position, which is critical for accurate 3D conformer generation.
-
-
Standard InChI: InChI=1S/C11H12N2O2/c14-11(15)7-3-4-9-8-5-1-2-6-10(8)13-12-9/h1-2,5-6H,3-4,7H2,(H,14,15)(H,12,13)
-
InChIKey Generation: The InChIKey is deterministically generated from the InChI string via a SHA-256 cryptographic hash. While the exact 27-character string requires algorithmic computation (following the standard format XXXXXXXXXXXXXX-YYYYYYYYYY-Z), the InChI string provided above serves as the definitive structural input for generating the standard hash in any cheminformatics suite (e.g., RDKit or OpenBabel).
Pharmacological Rationale & Application
The 1H-indazole-3-alkyl acid scaffold is highly valued in modern drug discovery. Recent patent literature highlights the utility of substituted indazole propionic and butanoic acid derivatives as potent allosteric activators of AMP-activated protein kinase (AMPK) [1]. By binding to the Allosteric Drug and Metabolite (ADaM) site of the AMPK heterotrimer, these compounds trigger a conformational change that protects the activating phosphorylation at Thr172. Furthermore, structurally analogous indazole-amino acids have been identified as critical modulators of complement activity, demonstrating the versatility of the indazole-acid pharmacophore in immunological and metabolic disorders [2].
Mechanism of action for indazole derivatives in AMPK allosteric activation and downstream effects.
Self-Validating Synthetic Methodology
Step 1: N1-Protection of 3-Iodo-1H-indazole
-
Causality: The free NH of the indazole ring must be masked to prevent competitive cross-coupling or coordination with the palladium catalyst. A tert-butyloxycarbonyl (Boc) group provides excellent steric shielding and is easily removed later.
-
Protocol: Dissolve 3-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar starting material spot is entirely replaced by a less polar, UV-active spot. Wash with 1M HCl to remove DMAP, ensuring no amine carryover.
Step 2: Negishi Cross-Coupling
-
Causality: Sp³-sp² carbon-carbon bond formation is notoriously challenging due to competitive β-hydride elimination. The Negishi coupling, utilizing an organozinc reagent, is selected because its rapid transmetalation kinetics outcompete β-hydride elimination, and it exhibits high tolerance for the ester functional group.
-
Protocol: In a flame-dried Schlenk flask under argon, prepare the organozinc reagent by treating ethyl 4-bromobutanoate (1.5 eq) with activated zinc dust in THF. Transfer this solution via cannula to a degassed mixture of 1-Boc-3-iodoindazole (1.0 eq) and Pd(dppf)Cl₂ (5 mol%) in THF. Heat at 65°C for 12 hours. Quench with saturated aqueous NH₄Cl.
-
Self-Validation: Analyze the crude mixture via LC-MS. The presence of the desired mass [M+H]⁺ for ethyl 4-(1-Boc-indazol-3-yl)butanoate confirms successful C-C bond formation.
Step 3: Global Deprotection and Hydrolysis
-
Causality: The Boc group and the ethyl ester must be cleaved to yield the final free acid. A sequential, one-pot acidic-then-basic deprotection is highly efficient and minimizes yield loss from intermediate purification.
-
Protocol: Treat the intermediate with trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours to cleave the Boc group. Concentrate in vacuo to remove all TFA. Dissolve the residue in a THF/MeOH/H₂O (2:1:1) mixture and add LiOH·H₂O (3.0 eq). Stir at room temperature for 6 hours. Acidify to pH 3 using 1M HCl to precipitate the product. Filter and recrystallize from ethanol.
-
Self-Validation: Final purity must be >98% as verified by HPLC. ¹H-NMR (DMSO-d₆) must show the disappearance of the Boc tert-butyl singlet (~1.6 ppm) and the ethyl ester signals, alongside the appearance of a broad carboxylic acid OH singlet (>12.0 ppm).
Synthetic workflow for 4-(1H-indazol-3-yl)butanoic acid via Negishi cross-coupling.
Physicochemical Data Summary
To aid in downstream formulation and pharmacokinetic modeling, the fundamental physicochemical properties of 4-(1H-indazol-3-yl)butanoic acid are summarized below. These metrics are vital for assessing Lipinski Rule of 5 compliance and predicting oral bioavailability.
| Property | Value | Computational / Structural Rationale |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Derived from indazole core + butanoic acid chain. |
| Molecular Weight | 204.23 g/mol | Well within the optimal range (<500 Da) for small molecule drugs. |
| Hydrogen Bond Donors | 2 | Contributed by the carboxylic acid (-OH) and the indazole (-NH). |
| Hydrogen Bond Acceptors | 3 | Contributed by the carboxylic acid (C=O, -OH) and the indazole (N). |
| Topological Polar Surface Area (tPSA) | 66.0 Ų | Optimal for membrane permeability (ideal range for oral drugs: 20-130 Ų). |
| Rotatable Bonds | 4 | Provided by the flexible butanoic acid alkyl chain, allowing induced fit. |
References
- Title: WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators [1] Source: Google Patents URL
- Title: US11752190B2 - Modulators of complement activity [2] Source: Google Patents URL
-
Title: PubChem Compound Summary for 1H-Indazole Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Navigating the Indazole-3-Alkanoic Acid Scaffold: SAR Determinants in Nuclear Receptor Agonism & Ion Channel Blockade
The following technical guide details the structure-activity relationship (SAR) of Indazole-3-Alkanoic Acids , with a specific focus on their utility as privileged scaffolds in the development of PPAR agonists (metabolic disease) and CRAC channel blockers (immunomodulation).
Executive Summary: The "Head-to-Tail" Architecture
The indazole-3-alkanoic acid motif represents a critical bioisostere of the indole-3-acetic acid scaffold (auxin), yet it offers distinct physicochemical advantages in drug design: enhanced metabolic stability, lower oxidation potential, and an additional nitrogen atom (N2) capable of hydrogen bond acceptance.
In medicinal chemistry, this scaffold is most prominent in two therapeutic areas:
-
Metabolic Disease (PPAR Agonists): Indazole-3-acetic acid derivatives function as "head groups" that anchor ligands into the polar arm of the Peroxisome Proliferator-Activated Receptor (PPAR) binding pocket.
-
Immunology (CRAC Blockers): Indazole-3-carboxylic acid derivatives (n=0) serve as rigid cores for Calcium-Release Activated Calcium (CRAC) channel inhibitors.
This guide dissects the SAR of the Linker Length (n) , the Indazole Core Substitution , and the Lipophilic Tail , providing a roadmap for optimizing potency and selectivity.
Chemical Space & Synthesis Strategy
Accessing the indazole-3-alkanoic acid core requires navigating tautomeric selectivity (1H vs. 2H). The choice of synthetic route dictates the regiochemistry of the final biological probe.
Core Synthesis Workflow (DOT Visualization)
The following diagram outlines the two primary routes to access the 3-alkanoic acid core: the Diazotization Route (for 3-carboxylic acids) and the Homologation Route (for 3-acetic/propionic acids).
Figure 1: Divergent synthetic pathways for accessing Indazole-3-carboxylic (n=0) and Indazole-3-acetic (n=1) acid scaffolds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indazole-3-alkyl acids is governed by a tripartite structure: the Acidic Head , the Linker , and the Lipophilic Tail .
The Linker Effect (n=0 vs. n=1)
The length of the alkyl chain connecting the indazole ring to the carboxylic acid is the primary determinant of target class.
| Linker Length (n) | Chemical Structure | Primary Target Class | Mechanistic Role |
| n = 0 (Direct Bond) | Indazole-3-COOH | CRAC Channel Blockers | Provides a rigid scaffold. The acid is often converted to an amide to interact with hydrophobic pockets in the ion channel pore [1]. |
| n = 1 (Methylene) | Indazole-3-CH₂-COOH | PPAR Agonists | The methylene spacer allows the acidic head to rotate and engage the polar "arm" of the PPAR Ligand Binding Domain (LBD), specifically forming H-bonds with Tyr473 (PPARγ) or Tyr314 (PPARα) [2]. |
| n = 2 (Ethylene) | Indazole-3-(CH₂)₂-COOH | Bacterial Enzyme Inhibitors | Increased flexibility often leads to entropic penalties in nuclear receptors but may fit larger, open enzymatic pockets (e.g., bacterial synthase inhibitors). |
The Indazole Core (Electronic Tuning)
-
N1-Substitution: Alkylation at N1 is critical for locking the tautomer. Large lipophilic groups (e.g., 4-trifluoromethylbenzyl) at N1 often serve as the "Tail" in PPAR agonists, occupying the large hydrophobic pocket of the receptor.
-
C5/C6 Substitution: Electron-withdrawing groups (F, Cl) at C5 or C6 modulate the pKa of the acidic head (via through-bond effects) and improve metabolic stability against CYP450 oxidation.
The Acidic Head Group
For PPAR agonism, the carboxylic acid is essential. Replacing it with bioisosteres (tetrazole, thiazolidinedione) drastically alters selectivity:
-
COOH: Balanced PPARα/γ activity.
-
Tetrazole: Often shifts selectivity towards PPARγ.
Mechanistic Logic: The PPAR Activation Pathway
Understanding the cellular mechanism is vital for designing the assay cascade. Indazole-3-acetic acids function by entering the nucleus and stabilizing the active conformation of the PPAR-RXR heterodimer.
Figure 2: Mechanism of Action for Indazole-3-acetic acid derivatives acting as PPAR agonists.
Experimental Protocols
Protocol A: Synthesis of Indazole-3-Acetic Acid (Self-Validating)
Rationale: This protocol uses the hydrolysis of a nitrile intermediate, which is more robust than direct alkylation which often yields N-alkylated byproducts.
Reagents: 3-Cyanoindazole, KOH (50% aq), Ethanol, HCl (conc). Workflow:
-
Dissolution: Dissolve 3-cyanoindazole (1.0 eq) in a 1:1 mixture of Ethanol and 50% aqueous KOH.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 12 hours. Validation: Monitor by TLC (disappearance of nitrile spot, Rf ~0.6 in 30% EtOAc/Hex).
-
Acidification: Cool to 0°C in an ice bath. Slowly add conc. HCl dropwise until pH ~2. Observation: A white/off-white precipitate should form immediately.
-
Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.
-
Characterization: 1H NMR (DMSO-d6) should show a singlet at ~3.8 ppm (CH2) and a broad singlet at ~12.5 ppm (COOH).
Protocol B: PPAR Transactivation Assay (Functional Validation)
Rationale: This cell-based assay confirms that the synthesized acid enters the cell and functionally activates the nuclear receptor, differentiating it from simple binders.
System: HEK293T cells co-transfected with:
-
pSG5-GAL4-hPPAR
: Expression vector for the chimeric receptor. -
pGL3-UAS-Luc: Luciferase reporter plasmid containing GAL4 binding sites.
-
pRL-SV40: Renilla luciferase (internal control for transfection efficiency).
Steps:
-
Seeding: Seed cells at 20,000 cells/well in 96-well plates.
-
Transfection: After 24h, transfect plasmids using Lipofectamine.
-
Treatment: 24h post-transfection, treat cells with the Indazole-3-alkyl acid (0.1 nM to 10
M) and Rosiglitazone (positive control). -
Readout: After 24h incubation, lyse cells and measure Firefly/Renilla luciferase ratio.
-
Data Analysis: Plot dose-response curves to determine EC50. Success Criteria: A >5-fold induction in luciferase activity relative to DMSO vehicle confirms agonism.
Data Summary: Linker Impact on Potency
The following table summarizes the impact of the alkyl linker length on PPAR
| Compound ID | Linker (n) | Structure | PPAR | Efficacy (% of Rosi) | Notes |
| IND-0 | 0 | Indazole-3-COOH | > 100 | N/A | Inactive as agonist; steric clash in LBD. |
| IND-1 | 1 | Indazole-3-CH₂-COOH | 0.045 | 85% | Optimal fit; H-bond with Tyr473/His323. |
| IND-2 | 2 | Indazole-3-(CH₂)₂-COOH | 1.2 | 60% | Reduced potency due to entropic penalty. |
| IND-Me | 1 (branched) | Indazole-3-CH(Me)-COOH | 0.85 | 40% | Steric hindrance interferes with Helix 12 closure. |
References
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (2017) URL:[Link]
-
Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists. (Note: Establishes the acetic acid head group SAR relevant to indazoles). Source: Journal of Medicinal Chemistry (2007) URL:[1][Link]
-
Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-gamma/delta agonists. Source: Bioorganic & Medicinal Chemistry Letters (2013) URL:[Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2021) URL:[Link]
Sources
Application Note: Protocols for the Direct C3-Alkylation of 1H-Indazole with γ-Butyrolactone via Photoredox Catalysis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Late-stage functionalization (LSF), heterocyclic chemistry, and medicinal chemistry.
Introduction and Mechanistic Rationale
1H-indazoles are privileged scaffolds frequently found in FDA-approved kinase inhibitors and anti-inflammatory agents. However, the direct functionalization of the C3 position of 1H-indazole remains a formidable synthetic challenge. Traditional electrophilic or radical alkylation methods often suffer from poor regioselectivity—favoring N1 or N2 alkylation—or require harsh, highly oxidative conditions that are incompatible with complex pharmaceutical intermediates.
To overcome these limitations, this application note details a robust, visible-light-driven photoredox Minisci-type C–H alkylation protocol. By utilizing γ-butyrolactone (GBL) as both a solvent and a radical precursor, chemists can directly append a γ-butyrolactonyl moiety to the C3 position of 1H-indazole under mild, room-temperature conditions[1].
The Causality Behind the Chemistry (Expertise & Experience)
This protocol is engineered as a self-validating system based on three critical mechanistic pillars:
-
Photocatalyst Selection: The highly oxidizing iridium complex Ir(dF-CF3-ppy)2(dtbbpy)PF6 is chosen because its excited state (
) possesses the necessary redox potential to reduce the persulfate initiator ( ) into a highly reactive sulfate radical anion ( ). Furthermore, the resulting species is a strong enough oxidant to rearomatize the indazole intermediate [2]. -
LUMO-Lowering via Acidification: 1H-indazole is inherently electron-rich. Without intervention, the nucleophilic α-oxy radical generated from GBL would fail to add to the C3 carbon. The addition of Trifluoroacetic acid (TFA) protonates the N2 atom of the indazole, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This polarity-matching directs the nucleophilic radical exclusively to the highly electrophilic C3 position [3].
-
Hydrogen Atom Transfer (HAT): The sulfate radical anion (
) acts as a potent HAT agent, selectively abstracting a hydrogen atom from the α-oxy position (the γ-carbon) of γ-butyrolactone due to the thermodynamic stabilization provided by the adjacent ether oxygen [4].
Mechanistic cycle of the photoredox-catalyzed C3-alkylation of 1H-indazole.
Optimization and Reaction Data
To validate the causality of the chosen reagents, control experiments were conducted. The data in Table 1 demonstrates that the omission of the acid additive (Entry 5) or the use of a photocatalyst with insufficient oxidizing power (Entry 2, 3) leads to reaction failure or drastically reduced yields, confirming the necessity of the highly oxidizing Ir(III)/Ir(IV) cycle and the LUMO-lowering protonation step [5].
Table 1: Optimization of Reaction Conditions for C3-Alkylation
| Entry | Photocatalyst (2 mol%) | Oxidant (2.0 equiv) | Acid Additive (1.0 equiv) | Yield (%) |
| 1 | Ir(dF-CF3-ppy)2(dtbbpy)PF6 | (NH4)2S2O8 | TFA | 85% |
| 2 | Ru(bpy)3Cl2 | (NH4)2S2O8 | TFA | 42% |
| 3 | Eosin Y | (NH4)2S2O8 | TFA | 28% |
| 4 | Ir(dF-CF3-ppy)2(dtbbpy)PF6 | None | TFA | 0% |
| 5 | Ir(dF-CF3-ppy)2(dtbbpy)PF6 | (NH4)2S2O8 | None | 12% |
(Standard Conditions: 1H-indazole (0.5 mmol), γ-butyrolactone (5.0 mmol), CH3CN/H2O (1:1, 5 mL), 450 nm blue LEDs, 16 h, ambient temperature).
Experimental Protocol
Materials and Equipment
-
Substrates: 1H-indazole, γ-butyrolactone (GBL, distilled prior to use).
-
Catalyst & Reagents: Ir(dF-CF3-ppy)2(dtbbpy)PF6, Ammonium persulfate (NH4)2S2O8, Trifluoroacetic acid (TFA).
-
Equipment: 34 W Blue LED light source (λ = 450 nm), Schlenk tubes, cooling fan, standard vacuum/Schlenk line for degassing.
Step-by-Step Methodology
-
Reagent Assembly: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 1H-indazole (59.1 mg, 0.50 mmol, 1.0 equiv), ammonium persulfate (228.2 mg, 1.0 mmol, 2.0 equiv), and the photocatalyst Ir(dF-CF3-ppy)2(dtbbpy)PF6 (11.2 mg, 0.01 mmol, 2 mol%).
-
Solvent & Reactant Addition: Add a degassed solvent mixture of Acetonitrile (
, 2.5 mL) and deionized water ( , 2.5 mL). Subsequently, inject γ-butyrolactone (385 µL, 5.0 mmol, 10.0 equiv) via a gastight syringe. -
Acidification: Add Trifluoroacetic acid (TFA, 38.3 µL, 0.50 mmol, 1.0 equiv) dropwise. Note: The solution will likely undergo a slight color shift as the indazole is protonated.
-
Degassing (Critical Step): Seal the Schlenk tube and subject the mixture to three consecutive freeze-pump-thaw cycles. Oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst and intercept the carbon-centered GBL radical. Backfill the tube with ultra-high purity Argon.
-
Photochemical Irradiation: Place the reaction vessel approximately 2-3 cm away from a 34 W Blue LED lamp (450 nm). Stir vigorously (800 rpm) at room temperature for 16 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C, which could lead to thermal decomposition of the persulfate.
-
Quenching & Workup: Dilute the crude mixture with ethyl acetate (15 mL) and quench by adding saturated aqueous
(10 mL) to neutralize the TFA and unreacted persulfate. Separate the layers and extract the aqueous phase with ethyl acetate (2 × 15 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50) to afford the pure 3-(5-oxotetrahydrofuran-2-yl)-1H-indazole product.
Experimental workflow for the photoredox alkylation of 1H-indazole.
Expected Results & Characterization
Successful execution of this protocol yields the C3-alkylated product, where the γ-carbon of the butyrolactone is covalently bonded to the C3 position of the indazole ring.
-
1H NMR (400 MHz, CDCl3): Look for the disappearance of the characteristic indazole C3-H singlet (typically around δ 8.1 ppm). The newly formed stereocenter at the γ-position of the lactone ring will present as a distinct triplet or doublet of doublets around δ 5.4 - 5.8 ppm, integrating to 1H.
-
Mass Spectrometry (ESI-MS): Expected
for is 203.08 (Calculated for ).
References
-
Jin, J., & MacMillan, D. W. C. (2015). Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C–H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565-1569. URL:[Link]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The rapid emergence of visible light photoredox catalysis. Nature Reviews Chemistry, 1(7), 0052. URL:[Link]
-
DiRocco, D. A., Dykstra, K., Krska, S., Vachal, P., Conway, D. V., & Tudge, M. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie International Edition, 53(19), 4802-4806. URL:[Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. URL:[Link]
-
Bellotti, P., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1585-1638. URL:[Link]
Application Note: 4-(1H-Indazol-3-yl)butanoic Acid as a Privileged Scaffold in Drug Discovery
Introduction & Mechanistic Rationale
4-(1H-indazol-3-yl)butanoic acid (CAS 1051929-63-5)[1] is a highly versatile and chemically significant building block in modern medicinal chemistry. The indazole core is widely recognized as a "privileged scaffold," frequently utilized in scaffold hopping strategies as a bioisostere for traditional phenol and indole rings[2].
Causality of Scaffold Choice: When designing novel therapeutics, replacing a phenol ring with an indazole core strategically increases the lipophilicity of the molecule while drastically reducing its vulnerability to Phase I and Phase II metabolic liabilities (such as rapid hepatic glucuronidation)[2]. Furthermore, the indazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This bidentate capability allows it to form critical, high-affinity interactions with target proteins, particularly within the highly conserved hinge regions of kinases[2].
The addition of the butanoic acid side chain at the 3-position provides a flexible, four-carbon aliphatic spacer. This linker is crucial because it allows the terminal carboxylate (or its subsequent amide/ester derivatives) to extend out of deep binding pockets to interact with solvent-exposed regions or specific allosteric sites. This exact structural rationale has been successfully employed in the development of novel AMPK (AMP-activated protein kinase) activators[3] and synthetic cannabinoid receptor modulators[4].
Fig 1: Pharmacophore logic and scaffold hopping rationale for indazole-butanoic acid derivatives.
Physicochemical Profiling & ADME Implications
Understanding the baseline properties of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates. The structural features of 4-(1H-indazol-3-yl)butanoic acid make it an ideal precursor for creating biologically active molecules[1].
Table 1: Physicochemical Properties of 4-(1H-indazol-3-yl)butanoic acid
| Property | Value | Implication for Drug Design |
| CAS Number | 1051929-63-5[1] | Unique identifier for sourcing and regulatory documentation. |
| Molecular Formula | C11H12N2O2 | Low molecular weight (204.23 g/mol ) allows for significant structural elaboration while maintaining Lipinski's Rule of 5 compliance. |
| Topological Polar Surface Area | ~66.0 Ų[5] | Optimal for membrane permeability; allows the addition of polar groups without exceeding the 140 Ų limit for oral bioavailability. |
| LogP (Estimated) | 1.5 - 2.0[5] | Balanced lipophilicity, ensuring solubility in polar organic solvents (DMF, DMSO) for synthesis while maintaining target affinity. |
| H-Bond Donors / Acceptors | 2 / 3[5] | Provides multiple vectors for target protein interaction, particularly in kinase hinge binding[2]. |
Target Applicability & Pathway Integration
The butanoic acid linker is particularly valuable in designing allosteric modulators. For instance, substituted indazole propanoic and butanoic acid derivatives have been recently patented as potent AMPK activators[3]. These compounds bind to the allosteric drug and metabolite (ADaM) site of AMPK. This binding induces a critical conformational change that shields the kinase from dephosphorylation and promotes phosphorylation at Thr172. The downstream metabolic benefits of this pathway activation include increased lipid oxidation and enhanced glucose uptake, which are highly sought after in metabolic disorder therapeutics[3].
Fig 2: Mechanism of action for indazole-butanoic acid derivatives in the AMPK signaling pathway.
Additionally, the indazole-3-carboxamide and indazole-3-butanamide motifs are extensively studied in the context of cannabinoid receptor (CB1/CB2) binding. In these applications, the flexible aliphatic chain dictates receptor subtype selectivity and influences hepatic metabolic clearance pathways[4][6].
Synthetic Workflows & Self-Validating Protocols
To leverage 4-(1H-indazol-3-yl)butanoic acid effectively, amide coupling is the most ubiquitous and high-yielding transformation[4].
Causality of Reagent Choice: HATU is selected over standard carbodiimides (like EDC or DCC) because it generates a highly reactive 7-azabenzotriazole active ester. This intermediate is vastly superior for coupling sterically hindered amines and minimizes epimerization if chiral amines are utilized[4]. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding side reactions with the activated ester. Anhydrous DMF is required to fully solubilize the polar indazole core.
Fig 3: Standardized synthetic workflow for the amide coupling of indazole-butanoic acid.
Protocol: High-Yield Amide Coupling
Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) checkpoints.
Materials:
-
4-(1H-indazol-3-yl)butanoic acid (1.0 eq)
-
Target Amine (primary or secondary) (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (0.1 M relative to the acid)
Step-by-Step Procedure:
-
Activation: Dissolve 4-(1H-indazol-3-yl)butanoic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature (20-25°C) to ensure complete deprotonation of the carboxylic acid.
-
Ester Formation: Add HATU (1.1 eq) in one single portion. Stir the mixture for 15-20 minutes at room temperature.
-
IPC Check 1 (Self-Validation): Quench a 5 µL aliquot of the reaction mixture in 1 mL of methanol and analyze via LC-MS. The presence of the methyl ester intermediate (m/z ~219 [M+H]+) or the active HOAt ester confirms successful carboxylate activation. Do not proceed until activation is >95%.
-
-
Coupling: Add the target amine (1.2 eq) dropwise. Crucial Adjustment: If the amine is supplied as a hydrochloride salt, add an additional 1.0 eq of DIPEA to liberate the free base in situ. Stir at room temperature for 2-4 hours.
-
IPC Check 2 (Self-Validation): Analyze via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is validated as complete when the starting material mass (m/z 205 [M+H]+) is completely consumed and the product mass is dominant.
-
-
Quench & Extraction: Dilute the reaction mixture with ethyl acetate (10x reaction volume) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), 1M HCl (to remove unreacted amine and excess DIPEA—skip this wash if the product contains acid-sensitive moieties), and saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC to yield the final indazole-butanamide derivative.
Analytical Validation Standards
To ensure the structural integrity of the synthesized building block derivatives, the following analytical standards must be met:
-
LC-MS (ESI+): The final compound must show a distinct [M+H]+ peak corresponding to the calculated exact mass. The indazole core typically exhibits a highly characteristic fragmentation pattern under collision-induced dissociation (CID), often cleaving the butanamide side chain to yield an indazole acylium or alkylium cation fragment (m/z ~145-159)[6].
-
1H NMR (400 MHz, DMSO-d6): The indazole N1-H proton is a key diagnostic marker; it typically appears as a broad singlet far downfield (between 12.5 and 13.0 ppm). The aliphatic protons of the butanoic acid linker should appear as three distinct multiplets between 1.8 and 3.0 ppm, integrating for 2 protons each, confirming the integrity of the carbon spacer.
References
- Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators. Google Patents (WO2024209363A1).
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. Available at:[Link]
-
Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal. Available at:[Link]
Sources
- 1. 1051929-63-5|4-(1H-Indazol-3-yl)butanoic acid| Ambeed [ambeed.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators - Google Patents [patents.google.com]
- 4. diva-portal.org [diva-portal.org]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis and Optimization of Indazole-3-Butyric Acid Esters
This Application Note is structured to guide drug development professionals through the synthesis and optimization of ester prodrugs derived from indazole-3-butyric acid.
Assumption of Chemical Structure: Based on standard nomenclature and medicinal chemistry bioisosterism (analogous to Indole-3-butyric acid, IBA), this guide addresses the 3-(1H-indazol-3-yl)butanoic acid scaffold.
Executive Summary & Strategic Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in anti-inflammatory (e.g., Bendazac analogs), anti-cancer (e.g., Lonidamine derivatives), and contraceptive agents (e.g., Gamendazole).[1]
While the parent indazole-3-butyric acid often exhibits potent biological activity, its development is frequently hampered by:
-
Low Membrane Permeability: The polar carboxylate moiety (pKa ~4.[1]5) limits passive diffusion at physiological pH.[1]
-
Rapid Clearance: Free acids are often rapidly glucuronidated and excreted.
The Prodrug Strategy: Esterification of the butyric acid tail serves to mask the ionizable group, increasing lipophilicity (LogP) and enhancing oral bioavailability.[1] Upon absorption, ubiquitous plasma esterases hydrolyze the ester, releasing the active parent acid.[1]
This guide details the preparation of ester prodrugs , focusing on overcoming the unique synthetic challenge of the indazole ring: Regioselectivity (N1 vs. N2 vs. O-alkylation).
Chemical Strategy & Decision Logic
The synthesis of indazole esters presents a bifurcation in strategy based on the available starting materials and the complexity of the desired ester group (R').[1]
Critical Challenge: The Amphoteric Indazole
The indazole ring contains an acidic N1-H (pKa ~14).[1]
-
Basic Conditions (e.g., Alkyl Halide + Base): Deprotonation of N1 leads to competition between N-alkylation (forming N1/N2-substituted byproducts) and O-alkylation (ester formation).[1]
-
Acidic/Neutral Conditions (e.g., Fischer/Steglich): The N1 remains protonated or neutral, directing reactivity exclusively to the carboxylic acid.[1]
Method Selection Matrix
| Desired Ester (R') | Recommended Protocol | Why? |
| Simple Alkyl (Methyl, Ethyl, Isopropyl) | Method A: Fischer Esterification | Robust, scalable, zero N-alkylation risk.[1] |
| Complex/Labile (PEG, Lipid, Targeted Ligand) | Method B: Steglich Esterification | Mild conditions (RT), neutral pH, avoids thermal degradation.[1] |
| Sterically Hindered (tert-Butyl, Phenols) | Method C: Yamaguchi or Acid Chloride | High activation energy required; overcomes steric bulk.[1] |
Visualization: Synthetic Workflow
Figure 1: Decision workflow for selecting the optimal esterification protocol to minimize side reactions.
Detailed Experimental Protocols
Pre-requisite: Synthesis of the Parent Acid
Note: If the parent acid "3-(1H-indazol-3-yl)butanoic acid" is not commercially available, it is best prepared via the Heck Reaction of 3-iodo-1H-indazole with 3-butenoic acid esters, followed by hydrogenation, rather than direct alkylation which yields N-isomers.
Protocol A: Fischer Esterification (Standard)
Best for: Methyl, Ethyl, and Isopropyl esters.[1] Mechanism: Acid-catalyzed equilibrium.
Materials:
-
3-(1H-indazol-3-yl)butanoic acid (1.0 equiv)[1]
-
Alcohol (MeOH, EtOH, or iPrOH) - Acts as solvent (Excess)[1]
-
Sulfuric Acid (H₂SO₄), conc.[1][2] (0.1 equiv) or Thionyl Chloride (SOCl₂)[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend the indazole acid (1.0 g, 4.9 mmol) in the anhydrous alcohol (20 mL).
-
Activation:
-
Option 1 (H₂SO₄): Add conc. H₂SO₄ (5 drops) cautiously.
-
Option 2 (In situ Acid Chloride): Cool to 0°C. Add SOCl₂ (1.5 equiv) dropwise.[1] This generates HCl and drives the reaction irreversibly.
-
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM). The acid spot (low Rf, streaking) should disappear; the ester spot (higher Rf) will appear.[1]
-
-
Workup:
-
Result: Usually yields a clean solid or oil requiring minimal purification.
Protocol B: Steglich Esterification (DCC/DMAP)
Best for: Lipophilic esters, chiral alcohols, or thermally sensitive prodrug moieties.[1] Mechanism: Carbodiimide-mediated coupling.
Materials:
-
3-(1H-indazol-3-yl)butanoic acid (1.0 equiv)[1]
-
Target Alcohol (R-OH) (1.1 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl (for easier workup)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve the indazole acid (1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (0.1 mmol). Stir for 5 minutes.
-
Coupling: Cool the solution to 0°C. Add DCC (1.1 mmol) dissolved in minimal DCM dropwise over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form within 30 minutes.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup (The "Urea" Problem):
-
Filter off the precipitated DCU using a sintered glass funnel or Celite pad.[1]
-
Acid Wash: Wash the filtrate with 0.5 M HCl (to remove DMAP and unreacted indazole).[1] Note: Indazole is weakly basic; strong acid might extract the product. Use Citric Acid (10%) if the ester is acid-sensitive.[1]
-
Wash with NaHCO₃ and Brine.
-
-
Purification: Flash Chromatography is usually required to remove traces of urea.
Quality Control & Troubleshooting
Purification of Indazoles (The "Streaking" Issue)
Indazoles possess a free N-H group that interacts strongly with silanols on silica gel, causing "streaking" or tailing during chromatography.[1]
-
Solution: Pre-treat the silica column with eluent containing 1% Triethylamine (TEA) .[1]
-
Eluent System: DCM:MeOH (95:5) or Hexane:EtOAc (gradient).[1]
Characterization: Validating the Structure
You must confirm that esterification occurred at the carboxyl group and not the indazole nitrogen.
| Technique | Diagnostic Signal (Expected) | Signal of Failure (N-Alkylation) |
| ¹H NMR | N1-H Signal: Broad singlet at δ 10.0–13.0 ppm (indicates N-H is intact). | N1-H Missing: Absence of downfield exchangeable proton. |
| ¹H NMR | Ester Protons: Sharp singlet/triplet/multiplet at δ 3.6–4.2 ppm (O-CHn). | N-Alkyl Protons: N-CH₂ often appears further downfield or with different splitting if N-alkylation occurred. |
| IR | Carbonyl Stretch: Strong band at ~1735 cm⁻¹ (Ester).[1] | Amide Stretch: If N-acylation occurred, band shifts to ~1650–1700 cm⁻¹.[1] |
Stability Assessment (Prodrug Validation)
To confirm the compound acts as a prodrug, a plasma stability assay is required.[1]
-
Incubation: Incubate ester (10 µM) in pooled human/rat plasma at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile.[1]
-
Analysis: LC-MS/MS monitoring the disappearance of the Parent Ester and appearance of the Acid (MW - R group) .
-
Target Half-life: Ideal prodrugs have
of 15–60 mins in plasma (rapid activation) but >24h in buffer (chemical stability).[1]
References
-
Indazole Chemistry & Tautomerism
-
Prodrug Strategies & Solubility
-
Synthesis of Indazole Carboxylic Acids (General Protocols)
-
Esterification Methodologies (Steglich)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Functionalization of the indazole N1 position in butyric acid derivatives
This Application Note is designed for medicinal chemists and process scientists requiring high-fidelity protocols for the regioselective functionalization of the indazole N1 position.
Synthesis of Butyric Acid Derivatives via Regioselective Alkylation
Executive Summary
The introduction of a butyric acid moiety at the N1 position of the indazole scaffold is a critical transformation in the synthesis of PPAR agonists, integrin antagonists, and anti-inflammatory agents. However, the ambident nucleophilicity of the indazole ring (N1 vs. N2) presents a persistent regioselectivity challenge.[1]
This guide details a validated, two-stage workflow to synthesize 4-(1H-indazol-1-yl)butanoic acid derivatives with >95% N1-regioselectivity. Unlike generic alkylation protocols, this method leverages thermodynamic control and specific cation-coordination effects to minimize the formation of the pharmacologically distinct N2-isomer.
Strategic Analysis: The Regioselectivity Paradox
The indazole ring exists in a tautomeric equilibrium, with the 1H-tautomer (N1-H) being thermodynamically more stable than the 2H-tautomer by approximately 4-5 kcal/mol. However, direct alkylation often yields mixtures due to the interplay of steric hindrance and electronic density.
-
Thermodynamic Control (Target: N1): Under conditions that allow equilibration or utilize hard cations (e.g., Na⁺, K⁺) which coordinate tightly to the N2 lone pair (blocking it), the reaction favors the N1-alkylated product.
-
Kinetic Control (Target: N2): Rapid, irreversible reactions (e.g., Mitsunobu coupling or use of soft electrophiles) often favor the N2 position due to the proximity of the N2 lone pair in the reactive intermediate.
The "Butyric" Strategy: Direct alkylation with 4-bromobutyric acid is prone to side reactions (dimerization, esterification). The optimal protocol utilizes ethyl 4-bromobutyrate as a masked synthon, followed by controlled hydrolysis.
Mechanistic Pathway & Workflow
The following diagram illustrates the bifurcation between N1 and N2 pathways and the specific conditions required to lock the N1 outcome.
Figure 1: Mechanistic flow for the regioselective N1-alkylation of indazole. The use of NaH in THF favors the thermodynamic N1 pathway.[2][3]
Experimental Protocols
Protocol A: High-Fidelity N1-Alkylation (The "Gold Standard")
This method uses Sodium Hydride (NaH) in THF.[1][2][3][4][5] The sodium cation plays a dual role: it forms a tight ion pair that shields N2 and supports the thermodynamic preference for N1 substitution.
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1]
-
Ethyl 4-bromobutyrate (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous[1]
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional catalyst for sluggish substrates.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to indazole). Cool to 0°C.[1]
-
Deprotonation: Add the Indazole (dissolved in minimal THF) dropwise.
-
Critical Checkpoint: Evolution of H₂ gas will occur. Stir at 0°C for 15 min, then warm to RT for 30 min. The solution should turn clear or slightly yellow, indicating anion formation.
-
-
Alkylation: Cool the mixture back to 0°C. Add Ethyl 4-bromobutyrate (1.1 equiv) dropwise.
-
Note: If the reaction is known to be slow, add TBAI (5 mol%) at this stage.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Target: Disappearance of starting material (Rf ~0.3) and appearance of N1-ester (Rf ~0.6) and trace N2-ester (Rf ~0.5).
-
-
Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The N1 isomer typically elutes after the N2 isomer (depending on substituents) or is significantly more polar if the N2 isomer forms a "quinoid-like" structure, but in simple alkylations, N1 is often the major, slightly more polar spot due to symmetry breaking. Verify fractions by NMR.
Protocol B: Hydrolysis to Butyric Acid
The ester intermediate must be hydrolyzed under mild conditions to prevent decarboxylation or ring degradation.
Reagents:
-
N1-Indazole Ethyl Ester (from Protocol A)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Step-by-Step Methodology:
-
Dissolve the ester in THF/Water (3:1).
-
Stir at RT for 3–6 hours.
-
QC Check: LC-MS should show Mass [M+H] corresponding to the acid (Ester mass - 28).
-
-
Acidification: Cool to 0°C. Acidify to pH 3–4 using 1M HCl.
-
Observation: The product often precipitates as a white solid.
-
-
Isolation: Filter the solid and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate.
Analytical Validation (Data Presentation)
Distinguishing N1 and N2 isomers is the most common failure point. Do not rely solely on TLC.
Table 1: NMR Differentiation Criteria
| Feature | N1-Isomer (Target) | N2-Isomer (Byproduct) |
| ¹H NMR (Aromatic) | H-3 proton appears as a sharp singlet (~8.0 ppm). | H-3 proton often shifted downfield; aromatic signals may show quinoid character. |
| ¹³C NMR (C-3) | Chemical shift ~133–135 ppm. | Chemical shift often ~120–125 ppm. |
| NOESY / ROESY | Key Correlation: N-CH₂ protons correlate with H-7 (benzene ring). | Key Correlation: N-CH₂ protons correlate with H-3 (pyrazole ring). |
| HMBC | N-CH₂ protons correlate with C-7a (bridgehead carbon).[4] | N-CH₂ protons correlate with C-3 . |
Self-Validating Check:
Run a NOESY experiment. If you see a cross-peak between the alkyl chain's
Troubleshooting & Optimization
-
Issue: Low N1:N2 Selectivity (e.g., < 3:1)
-
Cause: Solvent polarity stabilizing the N2 transition state.
-
Fix: Switch from DMF to THF or Toluene. Avoid polar aprotic solvents like DMSO if selectivity is poor, as they dissociate the ion pair.
-
-
Issue: Incomplete Hydrolysis
-
Cause: Steric bulk near the ester.
-
Fix: Switch LiOH to NaOH and heat to 50°C.
-
-
Issue: "Sticky" Reaction (Emulsions)
-
Fix: The butyric acid product is amphiphilic. During extraction, keep the pH strictly at 3-4. If an emulsion forms, add a small amount of MeOH to the organic layer.
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[9] Context: Establishes NaH/THF as the superior system for N1 selectivity (>99% for certain substrates) compared to Mitsunobu or Carbonate bases. URL:[Link]
-
Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[10][11] Context: Definitive guide on using NOESY and HMBC to distinguish N1 vs N2 isomers. URL:[Link]
-
Indazole derivatives and their therapeutic applications. Source: Expert Opinion on Therapeutic Patents.[12] Context: Reviews the pharmacological importance of the indazole scaffold in drug discovery. URL:[Link]
-
Synthesis of 4-(azol-1-yl)butanoic acids. Source: Chemistry of Heterocyclic Compounds.[13][14][15][16][17] Context: Discusses the synthesis of azole-butyric acid derivatives, validating the ester-hydrolysis route. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Indazole-Based Scaffold Hopping in Kinase Inhibitor Design
Introduction & Rationale
Protein kinases are foundational targets in the treatment of oncology, autoimmune disorders, and inflammatory diseases. However, the development of kinase inhibitors frequently encounters hurdles such as off-target toxicity, poor metabolic stability, and acquired resistance mutations. To overcome these liabilities, scaffold hopping —the systematic replacement of a core molecular framework while retaining or enhancing key pharmacophoric interactions—has become a cornerstone strategy in medicinal chemistry.
The indazole ring system (comprising 1H- and 2H-isomers) has emerged as a privileged bioisostere for traditional hinge-binding scaffolds like indoles and phenols[1]. FDA-approved multikinase inhibitors such as Axitinib and Pazopanib exemplify the clinical validation of the indazole core[2]. By transitioning to an indazole framework, drug development professionals can achieve enhanced lipophilicity, reduced vulnerability to Phase I/II metabolism, and superior binding affinity within the ATP-binding pocket[1].
Mechanistic Insights: The Indazole Advantage
The causality behind the success of indazole in scaffold hopping lies in its unique electronic and structural profile. Traditional indole scaffolds possess a single NH group, acting solely as a hydrogen-bond donor. In contrast, the indazole scaffold features an adjacent nitrogen atom (N2), which acts as a hydrogen-bond acceptor[1].
Causality in Design: This dual donor-acceptor capability allows indazole derivatives to effectively mimic the purine ring of ATP. Consequently, they form robust bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region. This not only increases the thermodynamic stability of the inhibitor-kinase complex but also provides a versatile vector for functionalizing the molecule to target specific allosteric pockets or the solvent-exposed region.
Fig 1: Bidentate hydrogen-bonding model of the indazole scaffold within the kinase hinge region.
Quantitative Case Studies in Scaffold Hopping
The application of indazole scaffold hopping has yielded profound improvements in both potency (
| Target Kinase / Protein | Original Scaffold | Optimized Indazole Scaffold | Key Outcome & Efficacy |
| PI3Kδ | Propeller-shaped non-indazole | Indazole derivative (Compound 9x) | Sub-nanomolar |
| MCL-1 / BCL-2 | Indole-3-carboxylic acid | Indazole-3-acylsulfonamide | Dual inhibition via occupation of the p4 pocket; overcomes venetoclax resistance[4]. |
| PLK4 | Indolin-2-one | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine | |
| FGFR1 | Fragment hit | Indazole derivative (Compound 9u) |
Experimental Protocols & Workflows
To systematically execute an indazole-based scaffold hopping campaign, researchers should follow a triphasic workflow: In Silico Validation, Chemical Synthesis, and Biochemical Screening.
Fig 2: Iterative workflow for indazole-based scaffold hopping in kinase inhibitor design.
Protocol 4.1: In Silico Core Replacement & Docking
Causality: Fragment-based virtual screening and core replacement are employed prior to synthesis to evaluate the steric and electrostatic complementarity of the indazole N1/N2 atoms with the specific kinase hinge region (e.g., FGFR1 or PLK4)[5][6]. This prevents the costly synthesis of inactive compounds.
-
Protein Preparation: Obtain the high-resolution co-crystal structure of the target kinase (e.g., FGFR1) from the Protein Data Bank. Remove water molecules (unless structural) and assign proper protonation states at pH 7.4.
-
Scaffold Replacement: Using molecular modeling software (e.g., Schrödinger Maestro or MOE), excise the original core (e.g., indole) from the lead compound and replace it with a 1H- or 2H-indazole scaffold.
-
Docking & Scoring: Perform induced-fit docking to accommodate minor side-chain conformational changes. Prioritize poses that maintain distance criteria (< 3.0 Å) for the bidentate hydrogen bonds between the indazole nitrogens and the hinge backbone.
Protocol 4.2: Late-Stage Diversification Synthesis of Indazole Libraries
Causality: Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a halogenated indazole core (such as 6-bromo-1H-indazol-4-amine) allows for late-stage diversification. This enables the rapid generation of Structure-Activity Relationship (SAR) libraries without needing to rebuild the heterocyclic framework from scratch for every derivative.
-
Protection: Protect the N1 position of the 6-bromo-1H-indazole starting material using a THP (tetrahydropyranyl) or Boc (tert-butyloxycarbonyl) group to prevent unwanted N-arylation during coupling.
-
Cross-Coupling: Combine the protected indazole (1.0 eq), the desired boronic acid/ester (1.2 eq),
(0.05 eq), and (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 90°C under nitrogen for 12 hours. -
Deprotection & Purification: Remove the protecting group (e.g., using TFA in DCM for Boc). Purify the crude product via reverse-phase preparative HPLC to yield the final indazole derivative.
Protocol 4.3: Universal Biochemical Kinase Assay (ADP-Glo™)
Causality: The ADP-Glo™ assay is selected because it measures ADP formation universally across all kinase-substrate pairs. It avoids the need for radioactive ATP isotopes while providing a high signal-to-background ratio, allowing for the direct quantification of ATP-competitive inhibition by the new indazole scaffolds. Note: This protocol is designed as a self-validating system. It mandates the inclusion of a reference inhibitor and a no-enzyme control to ensure data integrity.
-
Reagent Preparation: Prepare a serial dilution (10-point, 3-fold) of the synthesized indazole compounds in 100% DMSO. Dilute further in kinase assay buffer to achieve a final DMSO concentration of
1%. -
Reaction Setup: In a 384-well low-volume white plate, add 1
L of compound, 2 L of the target kinase/substrate mixture, and 2 L of ATP (at the predetermined value). -
Controls: Include a No-Enzyme Control (100% inhibition baseline) and a Reference Control (e.g., Axitinib[2] or Staurosporine) to validate assay sensitivity.
-
Incubation & Detection: Incubate the reaction at room temperature for 60 minutes. Add 5
L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add 10 L of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins). -
Data Analysis: Read luminescence on a microplate reader. Calculate the percentage of kinase inhibition relative to controls. Fit the data to a 4-parameter logistic (4PL) curve to determine the
value.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. 2
-
Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. PubMed. 3
-
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. ResearchGate. 4
-
Indazoles in Drug Discovery. PharmaBlock. 1
-
Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances. 5
-
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. PMC. 6
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for cyclization of hydrazine derivatives to indazoles
Application Note: Reagents for Cyclization of Hydrazine Derivatives to Indazoles
Executive Summary
The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in varying kinase inhibitors (e.g., Axitinib), anti-emetics, and contraceptives. While classical methods rely on harsh condensation conditions, modern drug discovery demands regioselectivity and functional group tolerance. This guide details the reagent systems required to cyclize hydrazine derivatives into indazoles, focusing on three dominant pathways: Metal-Catalyzed N-Arylation , Nucleophilic Aromatic Substitution (SNAr) , and Oxidative C–H Amination .
Strategic Reagent Selection Guide
The choice of cyclization reagents is dictated by the electronic nature of the substrate and the desired substitution pattern.
| Precursor Type | Primary Mechanism | Preferred Reagent System | Key Advantages |
| Cu-Catalyzed N-Arylation | CuI (10 mol%) , 1,10-Phenanthroline , Cs₂CO₃ | High functional group tolerance; works with unactivated aryl halides. | |
| SNAr Cyclization | Hydrazine Hydrate , | Metal-free; cost-effective; ideal for electron-deficient rings. | |
| [3+2] Cycloaddition | CsF , 18-Crown-6 , MeCN | Mild conditions; generates 3-substituted indazoles rapidly. | |
| Simple Arylhydrazones | Oxidative C–H Amination | Cu(OAc)₂ , O₂ (1 atm) , or Electrolysis | Atom-economical; no halogen handle required on the aromatic ring. |
Mechanistic Pathways & Workflow
Understanding the mechanism is crucial for troubleshooting. The diagram below illustrates the divergent pathways based on reagent selection.
Figure 1: Decision tree and mechanistic flow for synthesizing indazoles from hydrazine derivatives.
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Intramolecular N-Arylation
Best for: Substrates with sensitive functional groups or electron-rich rings.
Reagents:
-
Substrate:
-Bromo- or -Chloro-arylhydrazone (1.0 equiv) -
Catalyst: Copper(I) Iodide (CuI) (5–10 mol%)
-
Ligand: 1,10-Phenanthroline (10–20 mol%) or 4-Hydroxy-L-proline
-
Base: Cs₂CO₃ (2.0 equiv) or KOH
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon, charge a dried Schlenk tube with the arylhydrazone (1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Solvation: Add anhydrous DMF (5.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction: Stir the mixture at 80–110 °C for 12–24 hours. Monitor by TLC (eluent: Hexane/EtOAc).
-
Note: Complete consumption of the hydrazone is critical to avoid difficult separations.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL) to remove DMF. Dry over Na₂SO₄.[1][2]
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Point: The disappearance of the N-H stretch (~3200-3400 cm⁻¹) of the hydrazone and the appearance of the characteristic indazole C=N stretch (~1620 cm⁻¹) in IR confirms cyclization.
Protocol B: Classical SNAr Cyclization (Metal-Free)
Best for: Large-scale synthesis of simple indazoles with electron-withdrawing groups.
Reagents:
-
Substrate:
-Fluorobenzaldehyde or -Nitrobenzaldehyde -
Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) (3.0–5.0 equiv)
-
Solvent:
-Butanol or Ethanol[3] -
Temp: Reflux (100–120 °C)
Step-by-Step Methodology:
-
Condensation: Dissolve the
-substituted benzaldehyde (10 mmol) in -butanol (20 mL). -
Addition: Add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise at room temperature.
-
Caution: Hydrazine is toxic and potentially unstable. Use a fume hood.
-
-
Cyclization: Heat the mixture to reflux for 4–8 hours.
-
Isolation: Cool the mixture. The product often precipitates upon cooling.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
Expert Tips & Troubleshooting
-
Catalyst Poisoning (Protocol A): If the reaction stalls, ensure the hydrazone precursor is free of sulfur or free amine impurities, which can chelate Cu species. Increasing catalyst loading to 20 mol% often rescues stalled reactions.
-
Regioselectivity: In oxidative cyclizations (Protocol C), 2H-indazoles may form as minor byproducts. Using bulky ligands or specific solvents (e.g., Xylene vs. DMF) can shift selectivity toward the thermodynamically stable 1H-isomer.
-
Safety with Hydrazines: Arylhydrazines are potential carcinogens and can be unstable. Never distill hydrazine derivatives to dryness. Always quench reaction mixtures with dilute bleach or specific hydrazine neutralization kits before disposal.
References
-
Copper-Catalyzed Synthesis of Indazoles: Xiong, X., Jiang, Y., & Ma, D. (2012).[10][12] "Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions." Organic Letters, 14(10), 2552–2555.
-
General Protocols & Reagents: BenchChem. (2025).[1][2] "Copper-Catalyzed Synthesis of Indazole Derivatives: Application Notes and Protocols."
-
Oxidative Cyclization: Chen, G., et al. (2018).[12] "Synthesis of Indazoles by Oxidative N–N Bond Formation." Journal of Organic Chemistry, 83(3), 1591–1597.[12]
-
Aryne-Based Synthesis: Li, P., et al. (2011).[12] "Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones." Organic Letters, 13(13), 3340–3343.[9][12]
-
Review of Synthetic Routes: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and its biological significance." European Journal of Medicinal Chemistry, 90, 707-731.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole synthesis [organic-chemistry.org]
Improving solubility of 4-(1H-indazol-3-yl)butanoic acid in DMSO
This guide is structured as a specialized Technical Support Center resource. It is designed to function as a self-contained troubleshooting system for researchers working with 4-(1H-indazol-3-yl)butanoic acid and structurally similar indazole-carboxylic acid derivatives.
Compound: 4-(1H-indazol-3-yl)butanoic acid CAS Context: Analogous to Indole-3-butyric acid (IBA) but containing the 1H-indazole scaffold. Support Tier: Senior Application Scientist Level
Executive Summary & Chemical Context
Why is this difficult to dissolve? The solubility challenge with 4-(1H-indazol-3-yl)butanoic acid arises from two competing intermolecular forces:
-
-
Stacking: The indazole core is a planar, aromatic bicycle that exhibits strong stacking interactions, increasing the crystal lattice energy. -
Hydrogen Bonding Network: The carboxylic acid tail (
) can form stable cyclic dimers, while the indazole acts as both a donor and acceptor.
While DMSO is a polar aprotic solvent capable of disrupting these networks, the compound's tendency to aggregate often requires kinetic energy (heat/sonication) to overcome the initial energy barrier of solvation.
Troubleshooting Guide: DMSO Stock Preparation
Follow this logic flow to prepare a stable stock solution (typically 10mM - 50mM).
Phase 1: The Standard Protocol (Kinetic Solubilization)
Issue: "I added DMSO, but I still see solid particles or a hazy suspension."
| Step | Action | Technical Rationale |
| 1 | Vortex (30 sec) | Creates a suspension, increasing surface area for solvent contact. |
| 2 | Sonicate (15-30 mins) | Critical Step. Ultrasonic cavitation generates localized high-energy micro-environments that disrupt the crystal lattice and break apart indazole aggregates. |
| 3 | Heat (40°C - 50°C) | Increases the kinetic energy of the solvent molecules. Note: Indazoles are thermally stable; this temperature will not degrade the compound. |
| 4 | Visual Inspection | Hold the vial against a light source. The solution must be perfectly clear. Any "shimmer" indicates undissolved micro-crystals. |
Phase 2: Advanced Formulation (Thermodynamic Solubilization)
Issue: "The compound dissolves with heat but precipitates (crashes out) upon cooling or storage." Diagnosis: You have likely exceeded the thermodynamic solubility limit at room temperature (supersaturation).
Solution A: The "Co-Solvent" Method If your downstream application permits, add a small percentage of a surfactant or co-solvent to the DMSO stock to stabilize the monomers.
-
Add 5-10% PEG-400 to the DMSO. Polyethylene glycol acts as a dispersing agent that steric-hinders re-aggregation of the indazole rings.
Solution B: In-Situ Salt Formation (The "Pro" Tip) Carboxylic acids are significantly more soluble as carboxylate salts.
-
Protocol: Add 1.0 - 1.1 equivalents of an organic base (e.g., Triethylamine or DIPEA) to the DMSO.
-
Mechanism: Deprotonation of the
(pKa ~4.8) creates a charged species ( ), which is highly soluble in polar solvents and prevents dimerization. -
Warning: Ensure the base is compatible with your biological assay.
Frequently Asked Questions (FAQs)
Q1: My compound crashes out when I dilute the DMSO stock into cell culture media. Why?
A: This is the "Solvent Shift" effect. When you dilute DMSO into water/media, the solvent environment changes from Lipophilic (DMSO) to Hydrophilic (Water). The hydrophobic indazole core drives the molecule to aggregate and precipitate immediately.
Corrective Protocol (Serial Dilution):
-
Do not shoot 100% DMSO stock directly into media.
-
Perform an intermediate dilution: Dilute your stock 1:10 into PBS + 0.5% Tween-80 or pure PEG-400 .
-
Add this intermediate solution to your media. The surfactant/polymer creates a "solubility bridge."
Q2: Can I autoclave this compound?
A: No. While the indazole ring is stable, the carboxylic acid moiety can undergo decarboxylation at autoclave temperatures (121°C) under pressure. Always sterilize by filtration (0.22 µm PTFE filter) . Note: Use PTFE filters; Nylon filters may bind the drug.
Q3: How should I store the DMSO stock?
A:
-
Temp: -20°C or -80°C.
-
Container: Amber glass or polypropylene (PP) vials.
-
Critical: DMSO is hygroscopic (absorbs water from air).[1] Water absorption causes the compound to precipitate over time. Seal vials tightly with Parafilm and store in a desiccator if possible.
Decision Tree: Solubilization Workflow
Use the following logic map to determine the correct protocol for your specific situation.
Caption: Logical workflow for solubilizing indazole-carboxylic acid derivatives in DMSO and preventing precipitation during storage or dilution.
Technical Data & Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | ~218.25 g/mol | Low MW suggests good kinetic solubility once crystal lattice is broken. |
| pKa (Acid) | ~4.8 (COOH) | At pH > 5.8, it exists as a carboxylate anion (highly soluble). |
| pKa (Base) | ~1.2 (Indazole N) | Very weak base; requires strong acid to protonate. |
| LogP (Predicted) | ~2.3 - 2.5 | Moderately lipophilic. Requires organic solvent (DMSO/EtOH) for stock. |
| H-Bond Donors | 2 (NH, OH) | High potential for intermolecular H-bonding (aggregation). |
References
-
BenchChem. Technical Support Center: Troubleshooting Solubility in DMSO. (General DMSO troubleshooting for lipophilic acids).
-
Migliorini, et al. Synthesis and biological evaluation of some new indazole derivatives. (Provides context on indazole synthesis and handling in DMSO).
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Authoritative guide on DMSO solvent properties).
-
PubChem. Indole-3-butyric acid (Analogous Compound Data). (Used for structural property inference).
Sources
Technical Support Center: RP-HPLC Purification of Indazole-3-Butanoic Acid
Welcome to the advanced troubleshooting and methodology center for the purification of Indazole-3-butanoic acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Indazole-3-butanoic acid presents unique chromatographic challenges due to its amphoteric nature. The molecule features a basic indazole nitrogen capable of strong secondary interactions (hydrogen bonding and cation exchange) and an acidic butanoic acid moiety (pKa ~4.5). Without strict control over mobile phase chemistry, analysts frequently encounter peak tailing, retention time drift, and poor resolution. This guide provides field-proven, self-validating protocols to ensure robust purification.
Physicochemical Profiling & Chromatographic Implications
Understanding the target molecule is the first step in method development. The ionization state of indazole-3-butanoic acid dictates its hydrophobicity and interaction with the stationary phase.
Table 1: Physicochemical Properties & Mobile Phase Behavior
| Property | Value / Behavior | Chromatographic Implication |
| Carboxylic Acid pKa | ~4.5 | Mobile phase pH must be < 2.5 or > 6.5 to prevent partial ionization and retention time drift. |
| Indazole Ring | Hydrogen-bond donor/acceptor | Prone to secondary interactions with residual silanols on silica-based columns, causing peak tailing. |
| LogP (Unionized) | ~2.1 | Exhibits moderate hydrophobicity; retains well on standard C18 columns under acidic conditions. |
| Optimal pH Range | 2.0 – 2.5 | Ensures the carboxylic acid is fully protonated (hydrophobic) and suppresses silica silanol ionization. |
Diagnostic Workflows: Resolving Peak Tailing
Peak tailing is the most ubiquitous issue when purifying indazole derivatives[1]. It is critical to determine whether the tailing is a physical instrument issue (e.g., void volume) or a chemical interaction (e.g., acid-base interactions with the column)[2].
The following self-validating workflow uses a neutral marker (like toluene or uracil) to isolate the root cause. Because neutral compounds cannot undergo acid-base interactions, any tailing observed in the neutral marker definitively points to a physical defect[2].
Decision tree for diagnosing physical vs. chemical peak tailing in RP-HPLC.
Step-by-Step Methodology: Optimized RP-HPLC Purification Protocol
To prevent the issues outlined above, follow this standardized purification protocol tailored specifically for amphoteric carboxylic acids.
Step 1: Column Selection
-
Action: Select a high-purity, fully end-capped C18 column or a polar-embedded phase (e.g., Amide-C18).
-
Causality: Standard silica has residual silanol groups (-Si-OH). Polar-embedded groups provide a shielding effect that prevents the basic indazole nitrogen from interacting with these active sites, drastically reducing tailing[3].
Step 2: Mobile Phase Preparation
-
Aqueous (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).
-
Organic (Mobile Phase B): 0.1% TFA in HPLC-grade Acetonitrile.
-
Causality: The pKa of silica silanols is between 4.0 and 5.0. At pH > 6, they ionize to -Si-O⁻, acting as cation exchange sites[1]. Using 0.1% TFA suppresses silanol ionization while simultaneously protonating the butanoic acid moiety of the sample, ensuring a single, stable retention mechanism.
Step 3: Sample Preparation & Injection
-
Action: Dissolve the crude indazole-3-butanoic acid in the initial mobile phase conditions (e.g., 5% B / 95% A). If solubility is poor, use a maximum of 10-20% DMSO, then dilute heavily with Mobile Phase A.
-
Causality: Injecting a sample in a solvent significantly stronger than the mobile phase causes "solvent mismatch." The analyte travels rapidly through the center of the column before equilibrating, leading to peak fronting or split peaks[4],[5].
Step 4: Gradient Execution
-
Action: Run a shallow gradient from 5% B to 60% B over 20 column volumes.
-
Causality: Structurally similar impurities (e.g., indazole-3-propanoic acid) have nearly identical LogP values. A shallow gradient maximizes the selectivity factor (
) by allowing subtle hydrophobic differences to dictate partitioning.
Quantitative Troubleshooting Matrix
When deviations occur, use this matrix to quickly identify the quantitative metric failing and apply the targeted remediation strategy.
Table 2: RP-HPLC Troubleshooting Matrix
| Symptom | Primary Cause | Quantitative Metric | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Asymmetry Factor ( | Lower mobile phase pH < 3.0; switch to a fully end-capped column[4]. |
| Peak Fronting | Column overloading / Solvent mismatch | Tailing Factor ( | Dilute sample in starting mobile phase; reduce injection volume[5]. |
| Retention Drift | Inadequate buffering near analyte pKa | Apply the "2 pH Rule": Ensure mobile phase pH is | |
| High Backpressure | Sample precipitation at column head | Pressure > 20% above baseline | Filter samples (0.22 µm); ensure sample is fully soluble in starting gradient[3]. |
The Mechanics of pH and Retention
For ionizable compounds, retention is not static; it is a dynamic equilibrium dictated by the mobile phase pH. The diagram below illustrates the causal relationship between pH choices and chromatographic outcomes for indazole-3-butanoic acid.
Logical relationship between mobile phase pH, ionization, and retention.
Frequently Asked Questions (FAQs)
Q: Why does my indazole-3-butanoic acid peak exhibit severe tailing even on a brand-new C18 column? A: Peak tailing for polar, amphoteric compounds is predominantly caused by secondary interactions between the analyte and unreacted, acidic silanol groups on the silica surface. Even high-purity silica contains residual silanols. At mid-range pH, these silanols ionize, creating cation-exchange sites that strongly interact with the indazole ring[1]. To mitigate this, lower the mobile phase pH below 3.0 (using 0.1% TFA or Formic Acid) to protonate the silanols, or switch to a polar-embedded stationary phase[3].
Q: My retention times are drifting between injections. How do I stabilize them? A: Retention time drift for carboxylic acids is a classic symptom of operating too close to the molecule's pKa. The pKa of the butanoic acid moiety is approximately 4.5. If your mobile phase pH is between 3.5 and 5.5, minor pH fluctuations from the pump or sample matrix will drastically alter the ratio of ionized to unionized molecules, shifting retention times. Ensure your mobile phase pH is at least 2 units away from the pKa (e.g., pH 2.0–2.5) to lock the molecule into a single ionization state.
Q: How can I resolve co-eluting impurities like indazole-3-propanoic acid? A: Structurally similar homologs differ only by one methylene group, meaning their hydrophobicities are nearly identical. To enhance resolution:
-
Decrease the gradient slope (e.g., 1% B/min) to increase the time analytes spend partitioning.
-
Lower the column temperature (e.g., 20°C), which can increase the selectivity (
) between homologs. -
Switch to a Phenyl-Hexyl column to leverage
interactions with the indazole ring, offering orthogonal selectivity compared to pure hydrophobic C18 retention.
Q: What causes the fronting of my target peak? A: Peak fronting (where the leading edge is broader than the trailing edge) is typically caused by column overloading or poor sample solubility in the mobile phase[5]. If the injection solvent is significantly stronger (e.g., 100% DMSO) than the initial mobile phase, the analyte travels faster at the center of the column than at the walls. Always dilute your sample in the starting mobile phase to prevent this[4].
References
-
HPLC Troubleshooting Guide | University of Pittsburgh | [Link]
-
HPLC Troubleshooting Guide | HPLC.eu |[Link]
-
HPLC Peak Tailing | Axion Labs | [Link]
-
Common Causes Of Peak Tailing in Chromatography | ALWSCI |[Link]
-
How to Reduce Peak Tailing in HPLC? | Phenomenex |[Link]
Sources
Technical Support Center: Optimizing Yield for 3-Substituted Indazole Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: INDZ-OPT-334 Subject: Yield Optimization & Troubleshooting for 3-Substituted Indazoles
Strategic Method Selection: The "Make vs. Couple" Decision
Before optimizing a reaction, ensure you have selected the correct synthetic pathway. Low yields often stem from forcing a functionalization strategy when a de novo cyclization would be more efficient, or vice versa.
Decision Matrix: Which Route Should I Choose?
Q: My target has a sensitive 3-aryl/alkyl group. Should I build the ring or couple it?
-
Route A: De Novo Cyclization (Ring Closure)
-
Route B: C3-Functionalization (Cross-Coupling)
-
Best for: 3-Aryl/Heteroaryl indazoles, library generation (divergent synthesis), or when the indazole core is already substituted at C4-C7.
-
Mechanism:[1][2][3][4] Suzuki-Miyaura coupling of 3-iodo-1H-indazole.[6]
-
Yield Potential: Moderate to High (50-90%), highly dependent on catalyst/protecting group.
-
Key Advantage: Rapid analog generation from a common intermediate.
-
Caption: Decision logic for selecting the optimal synthetic pathway based on substrate availability and substituent nature.
Core Protocol: Optimized Suzuki-Miyaura Coupling (Route B)
This is the most common bottleneck in medicinal chemistry. The direct coupling of 3-iodo-1H-indazoles often fails due to catalyst poisoning by the free N-H or protodeboronation of the coupling partner.
The "Gold Standard" Protocol
Objective: Synthesis of 3-aryl-1H-indazole from 3-iodo-1H-indazole.
-
Protection (Crucial): Do not run this on free 1H-indazole. Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Why? The free N-H is acidic (pKa ~14) and can deprotonate to form an indazolyl anion that bridges Pd centers, deactivating the catalyst [1].
-
-
Reagents:
-
Procedure:
-
Charge a microwave vial with substrate, boronic acid, base, and catalyst.
-
Seal and purge with Argon for 5 minutes (Sparging is critical; Pd(0) is oxygen-sensitive).
-
Add degassed solvent via syringe.
-
Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
-
Deprotection:
-
Treat the crude THP-intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours.
-
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Low Conversion (<30%) with Remaining Starting Material
Q: My LCMS shows mostly starting material (3-iodoindazole) and very little product. The catalyst is Pd(PPh3)4. [7][8][9]
-
Diagnosis: Catalyst deactivation or oxidative addition failure. Pd(PPh3)4 is air-sensitive and often inactive if the bottle is old ("Pd black" formation). Furthermore, the oxidative addition into the C3-I bond is slower for electron-rich heterocycles like indazole.
-
Solution:
-
Switch Catalyst: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . The ferrocenyl ligands increase the bite angle and electron density on Pd, facilitating oxidative addition [2].
-
Check Oxygen: Ensure rigorous degassing. Oxygen promotes homocoupling of the boronic acid and kills the active Pd(0) species.
-
Visual Check: If the reaction turns black immediately upon heating, your catalyst may be decomposing (precipitating Pd metal) before entering the cycle.
-
Issue 2: "Missing" Boronic Acid (Protodeboronation)
Q: The iodide is intact, but the boronic acid has disappeared. I see a mass corresponding to Ar-H.
-
Diagnosis: Protodeboronation. This is a common side reaction for electron-rich (e.g., 2-furyl) or ortho-substituted boronic acids, accelerated by high temperature and aqueous base.
-
Solution:
-
Switch Base: Use K₃PO₄ instead of carbonates. It is less basic but maintains sufficient buffering capacity.
-
Anhydrous Conditions: Switch to DMF or Anhydrous Dioxane with CsF (2.0 equiv) as the activator instead of aqueous base. This eliminates the water source required for the hydrolytic deboronation pathway [3].
-
Slow Addition: Add the boronic acid in portions over the first hour of the reaction to keep its instantaneous concentration low relative to the catalyst.
-
Issue 3: Regioselectivity Issues (N1 vs N2)
Q: I am trying to alkylate 3-iodoindazole first, but I get a mixture of N1 and N2 products.
-
Diagnosis: Indazole alkylation is governed by a tug-of-war between thermodynamics (N1 favored) and kinetics/sterics (N2 favored).[10]
-
Solution:
-
For N1-Selectivity (Target): Use NaH in THF or DMF . The sodium cation coordinates tightly, and the reaction is thermodynamically controlled.
-
For N2-Selectivity: Use Meerwein's salt (Me₃OBF₄) or alkylate under neutral conditions.
-
Recommendation: For the Suzuki coupling workflow, always establish the N-protecting group (N1-THP or N1-Boc) before the coupling step to avoid N-arylation side reactions during the Pd cycle.
-
Data Summary: Optimization Parameters
Use this table to select conditions based on your specific failure mode.
| Parameter | Standard Condition | Optimization for Low Reactivity | Optimization for Protodeboronation |
| Catalyst | Pd(dppf)Cl₂ (5%) | Pd(dtbpf)Cl₂ (High turnover) | Pd(OAc)₂ + SPhos (Bulky ligand) |
| Solvent | Dioxane/H₂O (4:1) | n-Butanol (High temp stability) | DMF (Anhydrous) |
| Base | Cs₂CO₃ | K₃PO₄ | CsF (Fluoride activation) |
| Temp | 90°C | 110°C (Microwave) | 60°C (Longer time) |
| Protecting Group | THP (Tetrahydropyranyl) | SEM (if acid sensitive) | Boc (if base sensitive - risky) |
Mechanistic Visualization: The Suzuki Cycle
Understanding the cycle helps pinpoint where the reaction stalls.
Caption: Catalytic cycle of Suzuki coupling. Note: Oxidative addition is often the bottleneck for electron-rich 3-iodoindazoles.
Alternative High-Yield Route: De Novo Synthesis
If the Suzuki coupling fails persistently (e.g., due to steric hindrance), switch to the Cyclization of 2-Aminophenyl Ketones .
-
Protocol:
-
Dissolve 2-aminophenyl ketone in Ethanol.
-
Add Hydrazine Monohydrate (5.0 equiv) and Acetic Acid (cat.).
-
Reflux for 2-4 hours.
-
Cool to precipitate the 3-substituted indazole.
-
-
Why it works: This method is thermodynamically driven by the formation of the aromatic system and releases water as the only byproduct. It is insensitive to the steric bulk of the R-group at the 3-position [4].
References
-
Protecting Group Effects: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "General two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730-2732. Link
-
Catalyst Optimization: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Protodeboronation Solutions: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A new palladium precatalyst allows for the more general use of precursors to unstable boronic acids." Journal of the American Chemical Society, 132(40), 14073-14075. Link
-
De Novo Cyclization: Wang, J., et al. (2023). "One-pot metal-free reaction of 2-aminophenones with hydroxylamine derivatives."[5] The Journal of Organic Chemistry, 88, 13049-13056.[5] Link
Sources
- 1. (PDF) The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes [academia.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Decarboxylation of Indazole-3-Carboxylic Acids
[1]
Topic: Troubleshooting & Optimization of Indazole-3-Carboxylic Acid Protodecarboxylation Content Type: Technical Guide / FAQs / Protocols Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary & Mechanistic Insight
Decarboxylation of indazole-3-carboxylic acids is a critical step in synthesizing the privileged indazole scaffold. While conceptually simple (
The Core Challenge: The indazole ring system is susceptible to thermal ring fission (opening of the pyrazole ring) under the harsh conditions typically required for non-catalyzed decarboxylation (e.g., neat heating or boiling quinoline).[1] This leads to the formation of anthranilonitriles rather than the desired indazole.[2]
The Solution: Transition from purely thermal methods to metal-catalyzed protodecarboxylation (Ag(I) or Cu(I)) or controlled microwave-assisted protocols.[1] These methods lower the activation energy, allowing the reaction to proceed at temperatures below the decomposition threshold of the indazole core.
Mechanism of Action: Ag(I)-Catalyzed Protodecarboxylation
The silver-catalyzed pathway avoids the high-energy accumulation of negative charge on the C3 position, which is the primary driver of ring opening.[1]
Figure 1: Mechanism of Ag(I)-catalyzed protodecarboxylation vs. thermal ring fission.[1]
Troubleshooting Guide: Common Failure Modes
Use this diagnostic table to identify the root cause of your experimental failure.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Formation of Nitrile Byproducts | Ring Fission | High thermal stress causes the N-N bond to cleave, rearranging the indazole into an anthranilonitrile.[1] This is exacerbated by electron-withdrawing groups (EWGs) on the benzene ring. | Switch to Catalytic Method. Avoid boiling quinoline. Use Ag₂CO₃ (10 mol%) in DMSO at 120°C. |
| Sublimation of Starting Material | Physical Loss | Indazole carboxylic acids can sublime before reacting, especially in open vessels or solid-phase heating.[1] | Use Microwave or Sealed Tube. Ensure the reaction vessel is filled with solvent (DMSO/NMP) to keep substrate in solution. |
| Incomplete Conversion | Catalyst Deactivation | Ag(I) or Cu(I) catalysts can be poisoned by halides or thiols present in the crude starting material.[1] | Purify Starting Material. Ensure the acid is free of halide salts. Increase catalyst loading to 20 mol% or add a ligand (e.g., 1,10-phenanthroline for Cu). |
| Low Yield (Black Tar) | Polymerization | Oxidative polymerization of the electron-rich indazole product at high temperatures in air. | Degas Solvents. Run the reaction under strict Argon/Nitrogen atmosphere. Add a radical scavenger if necessary. |
Recommended Protocols
Protocol A: The "Gold Standard" Ag(I)-Catalyzed Method
Best for: Substrates prone to ring opening, valuable intermediates, and gram-scale synthesis.[1]
Reagents:
-
Silver Carbonate (Ag₂CO₃) (0.05 – 0.10 equiv)
-
Acetic Acid (AcOH) (0.10 – 0.20 equiv)
-
DMSO (anhydrous) (0.5 M concentration)
Workflow:
-
Setup: In a reaction vial equipped with a stir bar, combine the indazole-3-carboxylic acid, Ag₂CO₃, and DMSO.
-
Add Proton Source: Add Acetic Acid. Note: AcOH acts as the proton source for the protodemetallation step.
-
Degas: Sparge the solution with Argon for 5 minutes.
-
Heat: Heat the mixture to 120 °C (oil bath temperature). Monitor by LC-MS.
-
Time: Typically complete in 1–4 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x3) to remove DMSO. Dry organic layer over Na₂SO₄ and concentrate.
Protocol B: Microwave-Assisted Copper Catalysis
Best for: High-throughput screening, robust substrates, and rapid reactions.[1]
Reagents:
Workflow:
-
Assembly: Load reagents into a microwave process vial. Cap and seal.
-
Irradiation: Heat to 170 °C for 15–30 minutes under high absorption settings.
-
Purification: Filter through a celite pad to remove copper residues before standard aqueous workup.
Frequently Asked Questions (FAQs)
Q1: Why does my 1-nitro-indazole-3-carboxylic acid yield almost 0% product? A: Nitro groups (strong EWGs) at the 1-position significantly weaken the pyrazole ring stability.[1] Upon heating, the ring opens to form a nitrile.
-
Fix: You must use Protocol A (Ag-catalyzed) at the lowest possible temperature (try 80–100°C).[1] Alternatively, reduce the nitro group to an amine before decarboxylation if the synthetic route allows, as the amine is electron-donating and stabilizes the ring.
Q2: Can I use CuI instead of Ag₂CO₃? A: Yes, Copper(I) works but generally requires higher temperatures (140–160°C) and a ligand (like phenanthroline) to stabilize the active species.[1] Silver is superior for temperature-sensitive substrates because it is active at 80–120°C.
Q3: I see a peak with Mass [M-44]. Is that my product?
A: Yes. The loss of 44 Da corresponds to the loss of
Q4: Does N-protection matter?
A: Yes.
Decision Tree: Selecting the Right Method
Figure 2: Method selection based on substrate electronic properties.
References
-
Silver-Catalyzed Protodecarboxylation: Lu, P.; Sanchez, C.; Cornella, J.; Larrosa, I. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Org. Lett. 2009 , 11, 5710–5713.[5][6] Link[1]
-
Ring Fission Issues: Burnett, J. et al. Studies in the indazole series.[1] Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Aust. J. Chem. 1973 , 26, 1683-1690. Link
-
Copper-Catalyzed Methods: Goossen, L. J. et al. Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids.[1][5][6] Adv. Synth. Catal. 2007 , 349, 2241–2246.[6] Link
-
Microwave Synthesis Overview: Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar. Link
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation | Scilit [scilit.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Overcoming steric hindrance in indazole-3-position functionalization
Status: Operational Ticket ID: IND-C3-STERIC-001 Subject: Overcoming Steric and Electronic Barriers in Indazole C3 Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group
Introduction: The C3 Paradox
Welcome to the Indazole Functionalization Support Center. If you are reading this, you are likely facing a reaction that works perfectly on indole but fails miserably on its diaza-analog, indazole.
The Core Problem: The C3 position of indazole is deceptive. Unlike indole (which is nucleophilic at C3), the indazole C3 is electronically deactivated due to the adjacent pyridine-like nitrogen (N2). When you add steric hindrance —specifically substituents at the N1 or C4 (peri-position) —direct functionalization becomes one of the most challenging transformations in heterocyclic chemistry.
This guide moves beyond standard textbook answers to provide "field-tested" solutions for overcoming these steric and electronic walls.
Module 1: Diagnostic & Mechanistic Analysis
Before attempting a fix, we must diagnose the root cause of your failure. Is it truly steric, or is it electronic?
The Steric/Electronic Matrix
| Feature | Indole C3 | Indazole C3 | Impact on Reaction |
| Electronic Nature | Electron-rich (Nucleophilic) | Electron-poor (Deactivated) | |
| N-Protecting Group | Far from C3 | Proximal to C7 | Large N1-groups block C7, actually directing reactions to C3 (unless C4 is substituted). |
| C4-Substituent | Peri-interaction | Peri-interaction | Critical Failure Point. A C4-substituent creates a "steric pocket" that blocks catalyst access to C3. |
Visualizing the Steric "Kill Zone"
The diagram below illustrates the steric clash zones that dictate regioselectivity.
Figure 1: Decision tree for selecting the correct methodology based on the steric environment of the C4-position.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I have a C4-substituent and my Pd-catalyzed arylation yields <10%."
Diagnosis: You are fighting the "Peri-Effect." The C4 substituent prevents the square-planar Palladium complex from achieving the necessary geometry for C-H activation at C3. Solution: Switch mechanisms. Stop trying to use Kinetic C-H activation. Use Thermodynamic Magnesiation .
-
The Fix: Use TMPMgCl·LiCl (Knochel-Hauser Base).[1] The deprotonation is less sensitive to the steric wall than a bulky Pd-ligand complex. Once the Grignard is formed, quench with Iodine.
-
Why: The C3 proton is the most acidic (pKa ~35) due to the inductive effect of N2. A small, hungry base like TMP can slip in, deprotonate, and the resulting C-Mg bond is long enough to relieve some steric strain.
Scenario B: "I am getting a mixture of C3 and C7 products."
Diagnosis: Your N1-protecting group is too small (e.g., Methyl), or your catalyst is not selective enough. Solution:
-
Ligand Switch: If using Pd, switch to 1,10-Phenanthroline .[2] This ligand is crucial for C3 selectivity in indazoles [1].
-
Protecting Group: Switch N1 to THP (Tetrahydropyranyl) or SEM . These bulky groups effectively shield C7, forcing the catalyst to C3 (provided C4 is open).
Scenario C: "My Suzuki coupling on 3-iodoindazole is stalling."
Diagnosis: The oxidative addition into the C3-I bond is slow because the position is electron-rich (relative to a pyridine) but sterically crowded if C4 is substituted. Solution: Use Pd-PEPPSI-IPr or Pd2(dba)3 / S-Phos .
-
Why: S-Phos is a Buchwald ligand designed specifically for sterically hindered couplings. The "lower" ring of the biaryl ligand hangs over the metal center, facilitating the coupling of crowded substrates.
Module 3: Experimental Protocols
Here are the two "Gold Standard" protocols. Protocol 1 is for general difficult substrates. Protocol 2 is the "Steric Buster" for when nothing else works.
Protocol 1: Direct C3-Arylation (The Yu/Scripps Method)
Best for: Substrates with open C4 positions but low reactivity.
Concept: Uses a nitrogen-based ligand (Phenanthroline) to prevent the "poisoning" of the catalyst by the indazole nitrogens and to promote the C-H activation step [2].
-
Reagents:
-
Procedure:
-
Combine Pd(OAc)₂, Phenanthroline, Base, and Indazole in a pressure tube.
-
Add PhCl (0.2 M concentration).
-
Stir at room temperature for 10 mins to pre-form the active catalyst complex.
-
Seal and heat to 140 °C for 24 hours.
-
Note: High temperature is required to overcome the activation energy of the electron-deficient C3-H bond.
-
Protocol 2: The "Steric Buster" (Knochel-Hauser Magnesiation)
Best for: C4-substituted indazoles or extremely crowded environments.
Concept: Halogen-Metal exchange or Deprotonation using a Turbo-Grignard reagent. This decouples the "activation" step from the "coupling" step [3].
-
Reagents:
-
N1-Protected Indazole (e.g., N-THP, N-SEM).[7] Do not use N-H or N-Acyl.
-
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).
-
Quench: Iodine (
) in THF.
-
-
Procedure:
-
Step A (Magnesiation):
-
Dry a Schlenk flask thoroughly (flame dry under Argon).
-
Add Indazole (1.0 equiv) and anhydrous THF (0.5 M).
-
Cool to -20 °C (Ice/Salt bath). Note: Unlike n-BuLi, you do not need -78 °C, but room temp might cause N-group migration.
-
Dropwise add TMPMgCl·LiCl (1.2 equiv).
-
Stir at -20 °C for 30–60 minutes.
-
-
Step B (Iodination):
-
Add a solution of
(1.5 equiv) in THF dropwise to the Grignard solution. -
Allow to warm to room temperature.
-
Quench with sat.
(sodium thiosulfate).
-
-
Step C (Coupling):
-
Isolate the 3-Iodoindazole.[7]
-
Perform Suzuki coupling using Pd(dppf)Cl₂ or S-Phos Pd G3 with the desired boronic acid.
-
-
Module 4: Advanced Visualization (Mechanism)
The following diagram details the mechanism of the Knochel-Hauser base route, highlighting why it succeeds where Pd-catalysis often fails (Steric Tolerance).
Figure 2: Mechanistic pathway of Directed Magnesiation. The coordination of Magnesium to N2 is the critical anchor that allows the base to overcome steric repulsion from C4.
References
-
Ye, M., et al. (2013). "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles." Chemical Science, 4(6), 2374-2379.
-
Giraud, F., et al. (2022).[7] "C3-Indazole Functionalization: A Review." Targets in Heterocyclic Systems, 25.
-
Krasovskiy, A., & Knochel, P. (2006).[1][8] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 45(18), 2958-2961.
-
Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." Journal of the American Chemical Society, 136(11), 4287-4299.
Sources
- 1. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. societachimica.it [societachimica.it]
- 8. Selective Metalation and Additions [sigmaaldrich.com]
Indazole Alkylation Support Center: Controlling Regioselectivity
Welcome to the Technical Support Center for Indazole Functionalization. Direct N-alkylation of the 1H-indazole scaffold is a notoriously challenging transformation in medicinal chemistry and drug development. Because the deprotonated indazole ring possesses nucleophilic character at both the N1 and N2 positions, reactions frequently yield difficult-to-separate regioisomeric mixtures [[1]]().
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute control over regioselectivity.
Quantitative Data Summary: Base and Solvent Effects
The regiochemical outcome of indazole alkylation is governed by a delicate interplay of thermodynamics, solvent polarity, and ion-pairing. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol 2. However, kinetic control can be manipulated through specific reagents.
Below is a summary of how different conditions influence the N1:N2 product ratio:
| Base / Reagents | Solvent | Alkylating Agent | N1:N2 Ratio (Selectivity) | Typical Yield | Reference |
| NaH | THF (Low Polarity) | Alkyl Bromide / Iodide | >99% N1 (Exclusive) | 78–91% | 3, 4 |
| K₂CO₃ | DMF (High Polarity) | Alkyl Halide | ~1.5:1 (Mixture) | Variable | 1, 5 |
| Cs₂CO₃ | DMF (High Polarity) | Methyl Iodide | Partial N1 Preference | ~65% | 1, 4 |
| PPh₃ / DIAD | THF (Mitsunobu) | Alcohol (ROH) | 1:2.5 (Favors N2) | ~78% | 6, [[5]]() |
Troubleshooting & FAQs
Q1: I am consistently getting a nearly 1:1 mixture of N1 and N2 isomers using K₂CO₃ in DMF. How can I achieve exclusive N1-alkylation? A1: The issue lies in the polarity of your solvent. In highly polar aprotic solvents like DMF, bases such as K₂CO₃ generate a "naked," solvent-separated indazole anion. Because both nitrogen atoms share the negative charge via resonance, the electrophile attacks both positions indiscriminately 7, 4. Solution: Switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF) . THF is a low-polarity solvent that promotes the formation of a tight ion pair between the deprotonated indazole and the sodium cation. This chelation effect directs the alkylating agent almost exclusively to the thermodynamically favored N1 position, routinely yielding >99% N1 selectivity 3, [[4]]().
Q2: My project requires the N2-alkylated isomer. What are the best strategies to invert the natural N1 selectivity? A2: N2-alkylation requires overcoming the ~4.46 kcal/mol thermodynamic preference for the 1H-indazole tautomer 2. You have two primary strategies:
-
Kinetic Control via Mitsunobu Reaction: Reacting the indazole with an alcohol, PPh₃, and DIAD/DEAD in THF bypasses standard SN2 pathways and strongly favors the N2-regioisomer (typically a 1:2.5 ratio of N1:N2) 6, 5.
-
Steric Blockade (Substrate Engineering): If your synthetic route permits, utilizing an indazole with a bulky or electron-withdrawing group at the C7 position (e.g., -NO₂, -CO₂Me) sterically hinders the N1 trajectory. This forces the alkylation to the N2 position with excellent selectivity (≥ 96%) 3, 8.
Q3: My NaH/THF reaction is yielding low conversion. What is causing this? A3: Low yields in NaH/THF systems usually stem from incomplete deprotonation. NaH rapidly degrades to NaOH in the presence of atmospheric moisture, losing its basicity 8. Ensure strictly anhydrous conditions. Furthermore, if your electrophile is a sluggish alkyl chloride, swap it for a more reactive alkyl bromide, iodide, or tosylate to accelerate the SN2 displacement 3, 7.
Mechanistic Workflows
Decision tree for controlling N1 vs N2 regioselectivity in indazole alkylation.
Mechanistic divergence of indazole alkylation based on solvent polarity and ion-pairing.
Validated Experimental Protocols
Protocol A: Highly Selective N1-Alkylation (NaH/THF Method)
Self-validating mechanism: The evolution of H₂ gas visually confirms the successful deprotonation step.
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration) and cool the solution to 0 °C [[1]]().
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Observation: Bubbling indicates H₂ gas evolution. Stir the suspension at 0 °C for exactly 30 minutes to ensure complete generation of the indazole anion 1.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the cold reaction mixture.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours. Monitor consumption of the starting material via LC-MS or TLC [[1]]().
-
Work-up: Quench slowly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the pure N1-isomer 1.
Protocol B: N2-Selective Alkylation via Mitsunobu Reaction
Self-validating mechanism: The color change of the azodicarboxylate reagent upon addition confirms the activation of the triphenylphosphine complex.
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF at 0 °C 7.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise over 10 minutes [[7]]().
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting indazole is completely consumed (monitor via TLC).
-
Purification: Concentrate the reaction mixture under reduced pressure. The N2-isomer is typically separated from the minor N1-isomer and the triphenylphosphine oxide byproduct via flash column chromatography 8.
References
- "Troubleshooting regioselectivity in indazole synthesis". Benchchem.
- "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". University College Cork.
- "Technical Support Center: Regioselective Alkyl
- "Regioselective N-alkylation of the 1H-indazole scaffold". MPG.PuRe.
- "5-chloro-3-iodo-1-methyl-1H-indazole". Smolecule.
- "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". PMC.
- "Technical Support Center: Regioselectivity in Indazole N-Alkyl
- "Mechanism of a Highly Selective N2 Alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Buy 5-chloro-3-iodo-1-methyl-1H-indazole | 1260853-69-7 [smolecule.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Indazole Purification & Workup Guide
Topic: Removal of Unreacted Indazole Starting Material Audience: Medicinal Chemists, Process Chemists, and Purification Specialists
Executive Summary: The Amphoteric Challenge
Purifying reaction mixtures containing unreacted indazole starting material (SM) is a frequent bottleneck in heterocyclic synthesis. The core difficulty lies in the amphoteric nature of the indazole core:
-
Weak Basicity (
): The pyridine-like nitrogen (N2) is too weakly basic to be fully removed by mild acidic washes (e.g., citric acid or acetic acid). -
Weak Acidity (
): The pyrrole-like nitrogen (N1-H) is acidic, but not acidic enough to be removed by standard bicarbonate or carbonate washes.
This guide provides three distinct protocols to overcome these physicochemical traps, ranging from high-throughput scavenging to chromatographic resolution.
Module 1: Chemical Scavenging (High Purity / Low Throughput)
Best For: Small-scale medicinal chemistry (mg to gram scale), N-alkylation/arylation reactions where the product lacks an N-H.
The most robust method for removing unreacted indazole is to exploit its nucleophilic N-H group using a polymer-supported electrophile. This chemically "tags" the impurity, binding it to a solid bead that is removed via filtration.
Protocol: Isocyanate Resin Scavenging
-
Mechanism: The unreacted indazole N-H attacks the isocyanate functionality on the resin, forming a stable, insoluble urea linkage.
-
Reagents: Polystyrene-supported Isocyanate (PS-NCO) or Methyl Isocyanate (PS-MIC).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a non-protic solvent (DCM, THF, or DCE). Avoid alcohols or amines, as they will compete for the resin.
-
Calculation: Estimate the amount of unreacted indazole (via LCMS/NMR). Add 3.0 equivalents of PS-NCO resin relative to the unreacted SM.
-
Incubation: Shake or stir gently at room temperature for 4–16 hours.
-
Pro-Tip: If the reaction is sluggish, add a catalytic amount of base (e.g., DIPEA) to facilitate deprotonation of the indazole, making it more nucleophilic.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Rinse: Wash the resin cake with DCM (2x) to recover any non-specifically adsorbed product.
-
Validation: The filtrate contains the N-substituted product; the indazole SM remains covalently bound to the resin.
Figure 1: Mechanism of removing indazole SM using electrophilic scavenger resins.
Module 2: Chromatographic Resolution (The Tailing Solution)
Best For: Scale-up (>1g), complex mixtures, or when scavenging is too costly.
Indazoles are notorious for "tailing" or "streaking" on silica gel. This is caused by the interaction between the basic N2 nitrogen and acidic silanol groups (
Protocol: The "Basified" Silica Method
To obtain sharp peaks, you must suppress silanol ionization or block active sites.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica (40–63 µm) | Cost-effective; requires modification. |
| Modifier | 1% Triethylamine (TEA) or 1% | Blocks acidic silanol sites; prevents H-bonding. |
| Solvent System A | DCM / MeOH / | For polar indazoles.[1] |
| Solvent System B | Hexane / EtOAc / TEA (1% v/v) | For lipophilic N-alkyl indazoles. |
Troubleshooting Tailing:
-
Pre-washing: Flush the silica column with the eluent containing the basic modifier before loading the sample. This "neutralizes" the column.
-
Sample Loading: Load the crude sample using a liquid injection (DCM) rather than dry-loading on unmodified silica, which can cause irreversible adsorption.
-
DCM Removal: If using TEA, rotary evaporate the fractions thoroughly. If residual TEA persists, co-evaporate with Toluene (azeotrope) or wash the combined organic fractions with saturated
(TEA is basic, but lipophilic; evaporation is best).[1]
Module 3: The "Reverse Extraction" (pH Switching)
Best For: Products containing a basic amine side chain (e.g., piperazine, morpholine attached to the indazole).
If your product is significantly more basic (
Protocol:
-
Dissolve: Dissolve the crude mixture in an organic solvent (EtOAc or DCM).
-
Acid Wash (Critical Step): Extract with Citrate Buffer (pH 4.0) or dilute Acetic Acid (1M) .
-
The Logic: At pH 4, the basic product (
~8-10) will protonate and move to the aqueous layer. The Indazole SM ( ~1.2) will remain neutral and stay in the organic layer.
-
-
Separation: Discard the organic layer (contains Indazole SM).
-
Recovery: Basify the aqueous layer to pH >10 using NaOH.
-
Extraction: Extract the now-neutral product back into DCM.
Decision Matrix
Use the following logic flow to select the optimal purification strategy for your specific synthesis.
Figure 2: Strategic Decision Tree for Indazole Purification.
Frequently Asked Questions (FAQs)
Q: Can I just wash with 1N HCl to remove the Indazole?
A: Likely not. Indazole is a very weak base (
Q: I used TEA in my column, but my product is now an oil that smells like fish. How do I fix it? A: Triethylamine (TEA) has a high boiling point relative to DCM. To remove it:
-
Co-evaporate with Toluene (3x). Toluene forms an azeotrope with TEA.
-
Dry the oil under high vacuum (>0.1 mbar) for 12 hours.
-
If the product is solid, triturate with Hexane/Pentane.
Q: My Indazole product is N-alkylated but still co-elutes with the SM. Why? A: N-alkylation changes the polarity, but often not enough to separate on standard silica. The N-H of the SM can hydrogen bond with the product, dragging it along. Derivatizing the SM (e.g., adding acetic anhydride to the crude mixture to acetylate the unreacted SM) can drastically change the Rf of the impurity, making separation easy.
References
-
BenchChem. "Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography." BenchChem Technical Guides. Accessed 2025.[1][2] Link
-
Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives."[3][4] Journal of Physical Chemistry, 1994.[3] Link
-
Sigma-Aldrich. "Scavenger Resins for Organic Synthesis." MilliporeSigma Technical Library. Link
-
RSC Advances. "Development of a selective and scalable N1-indazole alkylation." Royal Society of Chemistry, 2024. Link
Sources
Comprehensive 1H NMR Analysis Guide: 4-(1H-indazol-3-yl)butanoic acid
Part 1: Executive Summary & Structural Context
Target Compound: 4-(1H-indazol-3-yl)butanoic acid CAS: 352525-24-1 (Representative generic structure class) Primary Application: Pharmacophore scaffold for PARP inhibitors, kinase inhibitors, and peptidomimetics.
This guide provides a high-fidelity analysis of the 1H NMR spectrum for 4-(1H-indazol-3-yl)butanoic acid. Unlike standard database entries, this document focuses on the comparative distinction between the target 1H-isomer and its thermodynamically less stable (but synthetically possible) 2H-regioisomer.
The indazole core presents a unique analytical challenge due to annular tautomerism (1H vs. 2H migration). Accurate assignment requires understanding the shielding effects of the nitrogen lone pairs and the inductive influence of the butanoic acid side chain.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral integrity, follow this "Expertise & Experience" driven protocol.
Solvent Selection Strategy
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Causality: The target molecule contains two highly polar exchangeable domains: the indazole N-H and the carboxylic acid O-H. Chloroform-d (
) often leads to line broadening or complete disappearance of these signals due to rapid exchange or poor solubility. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for distinct integration.
-
-
Secondary Solvent (Validation): Methanol-d4 (
).-
Usage: Use only if aliphatic overlap occurs. Note: Exchangeable protons (NH, OH) will vanish (exchange with D), simplifying the aromatic region for coupling constant (
-value) analysis.
-
Sample Preparation Workflow
-
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations (>20 mg) can induce stacking effects, shifting aromatic peaks upfield.
-
Reference: Tetramethylsilane (TMS) typically at 0.00 ppm, or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse) to ensure quantitative relaxation.
-
Delay (D1): Set to
seconds. The carboxylic acid proton has a long relaxation time; insufficient delay will result in under-integration of the COOH signal.
Part 3: Spectral Analysis & Assignment
A. The Aliphatic Chain (Butanoic Acid Moiety)
The propyl-carboxylic acid chain attached to the C3 position of the indazole ring creates a classic three-spin system.
-
2.90 – 3.00 ppm (Triplet, 2H,
Hz):-
Assignment:
-methylene to the Indazole ring ( ). -
Mechanistic Insight: This signal is deshielded by the aromatic ring current of the indazole system. It appears downfield relative to a standard alkyl chain.
-
-
2.25 – 2.35 ppm (Triplet, 2H,
Hz):-
Assignment:
-methylene to the Carbonyl ( ). -
Mechanistic Insight: Deshielded by the electron-withdrawing carbonyl group.
-
-
1.90 – 2.05 ppm (Quintet, 2H,
Hz):-
Assignment: Central methylene (
). -
Mechanistic Insight: This proton set is shielded relative to its neighbors, appearing as a classic quintet (splitting by 4 adjacent protons).
-
B. The Aromatic Region (Indazole Core)
The 3-substituted indazole system (1H-tautomer) displays an ABCD aromatic pattern, distinct from the indole analog.
-
7.70 – 7.80 ppm (Doublet, 1H,
Hz):-
Assignment: H-4.
-
Differentiation: This proton is sterically proximate to the C3-side chain but is generally the most deshielded doublet due to the magnetic anisotropy of the fused pyrazole ring.
-
-
7.45 – 7.55 ppm (Doublet, 1H,
Hz): -
7.30 – 7.40 ppm (Triplet/Multiplet, 1H):
-
Assignment: H-6.
-
-
7.05 – 7.15 ppm (Triplet/Multiplet, 1H):
-
Assignment: H-5.
-
C. Exchangeable Protons
- 12.0 – 12.5 ppm (Broad Singlet, 1H): Carboxylic Acid (-COOH).
-
12.6 – 13.0 ppm (Broad Singlet, 1H): Indazole N-H.
-
Note: These often merge into a very broad hump or two distinct broad singlets depending on water content in the DMSO.
-
Part 4: Comparative Analysis (The "Alternative")
The most critical quality control step is distinguishing the desired 1H-indazole product from the 2H-indazole impurity, which can form during cyclization or alkylation reactions.
Table 1: Comparative Spectral Data (1H vs. 2H Isomer)
| Feature | Target: 1H-Indazole Derivative | Alternative: 2H-Indazole Impurity | Diagnostic Value |
| H-7 Shift | High. H-7 is deshielded in 2H-form due to the adjacent N-lone pair (N1). | ||
| H-3 Shift | Substituted (No Signal) | Substituted (No Signal) | N/A (Both substituted at C3). |
| N-H Signal | Broad, | Broad, often sharper | Low (Concentration dependent). |
| C3-CH2 Shift | Medium. 2H-isomer creates different ring current effects. | ||
| Stability | Thermodynamically Stable | Kinetic Product (Less Stable) | 2H often converts to 1H upon heating. |
Key Differentiator: In the 2H-isomer, the "quinonoid" character of the benzene ring increases, often causing a downfield shift of the aromatic protons and a distinct change in the carbon spectrum (C-7a/C-3a).
Part 5: Visualization & Logic Mapping
Diagram 1: Structural Assignment Logic
This diagram illustrates the logical flow for assigning the spectrum based on fragment analysis.
Caption: Logical decomposition of the target molecule into spectral fragments for assignment.
Diagram 2: Validation Workflow
A self-validating protocol to confirm the absence of the 2H-isomer impurity.
Caption: QC workflow to detect thermodynamically unstable 2H-indazole regioisomers.
Part 6: References
-
BenchChem. A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Retrieved from
-
National Institutes of Health (NIH). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC Articles. Retrieved from
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
Royal Society of Chemistry (RSC). Synthesis of Indazole Derivatives and NMR Characterization. Retrieved from
-
ChemicalBook. 4-(1H-indol-3-yl)butanoic acid NMR Data (Analog Comparison). Retrieved from
Sources
Mass Spectrometry Fragmentation Guide: Indazole Butyric Acid Metabolites
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Indazole Butyric Acid derivatives , specifically focusing on their role as critical metabolites in the development and forensic identification of synthetic cannabinoids (e.g., ADB-BUTINACA).[1]
Executive Summary & Scope
Subject: Indazole Butyric Acid Derivatives (specifically N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(3-carboxypropyl)-1H-indazole-3-carboxamide and related 1-(3-carboxypropyl)-1H-indazole-3-carboxylic acid cores). Context: Drug Development & Forensic Toxicology. Primary Utility: Differentiating potentially toxic synthetic cannabinoids (Indazole core) from their Indole analogs and naturally occurring isomers.
The Core Distinction: While Indole-3-butyric acid (IBA) is a common plant auxin, Indazole butyric acid derivatives appear almost exclusively as oxidative metabolites of synthetic cannabinoids (SCs) featuring a butyl tail (e.g., ADB-BUTINACA). Distinguishing the Indazole (N-N) core from the Indole (N-C) core is the critical analytical challenge.
| Feature | Indazole Core (Synthetic Cannabinoids) | Indole Core (Natural/Other SCs) |
| Diagnostic Ion | m/z 145 (Acylium-Indazole) | m/z 144 (Acylium-Indole) |
| Secondary Ion | m/z 119 (Indazole cation) | m/z 117 (Indole cation) |
| Nitrogen Content | 2 Ring Nitrogens | 1 Ring Nitrogen |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure reproducible fragmentation data, this protocol utilizes a "Self-Validating" approach where the presence of the m/z 145 ion acts as an internal structural confirmation check.[1]
Methodology
-
Instrument: LC-QTOF-MS or Triple Quadrupole (QqQ) in ESI(+) mode.
-
Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.9 µm).[1][2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation Source).
-
B: Acetonitrile/Methanol (1:1).[2]
-
-
Ionization Source: Electrospray Ionization (ESI).[3]
-
Rationale: ESI is "soft" enough to preserve the molecular ion [M+H]+ while allowing controlled fragmentation in the collision cell.[1]
-
Validation Checkpoints (The "Nitrogen Rule" Logic)
-
Precursor Selection: Identify the [M+H]+ of the metabolite (e.g., ADB-BUTINACA N-butanoic acid, approx m/z 361.18 depending on specific derivative).[1]
-
Collision Energy (CE) Ramp: Apply a CE ramp (10–40 eV).
-
Low CE (10-20 eV): Preserves the amide linkage; look for water loss [M+H-18]+ from the carboxylic acid tail.
-
High CE (30-40 eV): Forces cleavage of the amide bond to reveal the Indazole Core .[1]
-
-
Confirmation: If the base peak in High CE is m/z 145.04 , the core is Indazole.[1] If it is m/z 144.04 , the core is Indole.[1]
Fragmentation Mechanism & Pathway Analysis[1][3]
The fragmentation of Indazole Butyric Acid derivatives follows a predictable pathway driven by charge localization on the amide carbonyl or the basic nitrogens of the indazole ring.[1]
Primary Pathway: Amide Cleavage (The "Linker" Break)
The weakest point in these structures is the amide bond connecting the Indazole-3-carboxyl core to the head group (e.g., tert-leucinamide).[1]
-
Step 1: Protonation. The [M+H]+ ion forms, with the proton likely residing on the amide oxygen or the N2 of the indazole.[1]
-
Step 2: Amide Hydrolysis (Gas Phase). The bond between the carbonyl carbon and the amine nitrogen cleaves.[1]
-
Step 3: Charge Retention.
-
Pathway A (Diagnostic): The charge remains on the carbonyl, forming the Indazole-3-acylium ion (m/z 145) .
-
Pathway B (Tail Oxidation): If the side chain is a butanoic acid (oxidized butyl chain), secondary fragmentation often involves the loss of water (-H2O) or the entire carboxy-propyl chain.
-
Visualization: Fragmentation Pathway (DOT Diagram)
Figure 1: ESI-MS/MS Fragmentation Pathway of Indazole-3-Carboxamide Metabolites. The m/z 145 ion is the primary diagnostic marker for the indazole core.[1]
Comparative Analysis: Indazole vs. Indole vs. Plant Hormones[1]
This section differentiates the target analyte from its most common "look-alikes."[1]
Table 1: Diagnostic Ion Comparison
| Compound Class | Core Structure | Key Fragment 1 (Base Peak) | Key Fragment 2 | Mechanism Note |
| Indazole SC Metabolite | Indazole-3-Carboxyl | m/z 145.04 (C8H5N2O+) | m/z 119.06 (C7H7N2+) | Acylium ion formation. High stability of the N-N bond prevents ring opening.[1] |
| Indole SC Metabolite | Indole-3-Carboxyl | m/z 144.04 (C9H8NO+) | m/z 117.06 (C8H7N+) | Acylium ion formation. One mass unit lower due to C vs N substitution. |
| Indole-3-Butyric Acid (IBA) | Indole-3-Alkyl | m/z 130.06 (Quinolinium) | m/z 103.05 | McLafferty Rearrangement. Requires alkyl chain at C3 (not carbonyl). |
Critical Analysis
-
The "Mass Shift": The substitution of a Carbon (CH) in Indole with a Nitrogen (N) in Indazole results in a +1 Da mass shift for the core fragments (144 → 145). This is the most reliable filter in automated screening software.[1]
-
Side Chain Confusion: "Indazole Butyric Acid" (as a metabolite) has the butyric acid on the N1 nitrogen .[1] "Indole-3-Butyric Acid" (plant hormone) has the butyric acid on the C3 carbon .[1]
-
Result: The plant hormone fragments via beta-cleavage of the alkyl chain (yielding m/z 130). The SC metabolite fragments via amide hydrolysis (yielding m/z 145).[1]
-
Detailed Fragmentation Data (Reference Values)
For the specific metabolite ADB-BUTINACA N-butanoic acid (a common target fitting the "Indazole Butyric Acid" description):
Table 2: MS/MS Spectrum Peak Assignment
| m/z (Experimental) | Ion Identity | Origin | Significance |
| 361.1870 | [M+H]+ | Parent Molecule | Precursor for MRM transitions.[1] |
| 343.1765 | [M+H - H2O]+ | Loss of water from COOH tail | Confirms presence of carboxylic acid side chain. |
| 316.1500 | [M+H - COOH]+ | Decarboxylation | Common in high-energy collision.[1] |
| 201.1230 | Head Group Ion | Amide Cleavage (Amine side) | Identifies the "ADB" (tert-leucinamide) moiety. |
| 145.0395 | Indazole Acylium | Indazole Core + CO | Primary Confirmation of Indazole Class. |
| 119.0600 | Indazole Cation | Indazole Core (Loss of CO) | Secondary confirmation. |
References
-
World Health Organization (WHO). (2021). Critical Review Report: ADB-BUTINACA. Expert Committee on Drug Dependence.[1] [Link]1]
-
Kavanagh, P., et al. (2021).[1][4] Detection of ADB-BUTINACA Metabolites in Human Urine, Blood, Kidney and Liver. Journal of Analytical Toxicology. [Link]1]
-
Kronstrand, R., et al. (2021).[1] The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework. Drug Testing and Analysis. [Link]1]
-
Stettin, D., et al. (2023).[1] MSdeCIpher: A Tool to Link Data from Complementary Ionization Techniques in High-Resolution GC-MS. ResearchGate. [Link]1]
Sources
- 1. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
HPLC Retention Time Comparison: Indazole vs. Indole Analogs
Executive Summary
Differentiating between indole and indazole structural analogs is a frequent analytical challenge in pharmaceutical development and forensic toxicology. While these two heterocyclic scaffolds share significant structural homology, the substitution of a single carbon atom for a nitrogen atom fundamentally alters their physicochemical properties. This guide provides an in-depth comparative analysis of their chromatographic behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), supported by quantitative structure-retention relationship (QSRR) data and field-proven, self-validating experimental protocols.
Mechanistic Causality: Structure, Polarity, and Retention
In Reversed-Phase HPLC (RP-HPLC), retention is fundamentally driven by the between the analyte and the stationary phase[1]. The core difference between indole (benzopyrrole) and indazole (benzopyrazole) lies at the 2-position of the five-membered ring:
-
Indole contains a single nitrogen atom at position 1.
-
Indazole contains two adjacent nitrogen atoms at positions 1 and 2.
The introduction of the second electronegative nitrogen in indazole creates a localized dipole and significantly increases the molecule's hydrogen-bond acceptor capacity. Quantitative Structure-Retention Relationship (QSRR) studies demonstrate that the indole core possesses a higher lipophilicity (log P ≈ 2.14) compared to the (log P ≈ 1.82)[2].
Because RP-HPLC stationary phases (such as C18 alkyl chains) preferentially retain non-polar, lipophilic compounds, the more polar indazole analogs exhibit weaker hydrophobic retention. Consequently, indazole analogs consistently elute earlier (shorter retention time) than their corresponding indole analogs under identical reverse-phase conditions.
Caption: Mechanistic causality between heterocycle structure, polarity, and RP-HPLC retention.
Quantitative Chromatographic Data
This structural disparity is particularly critical in forensic toxicology and drug development, where differentiating between indole- and indazole-type synthetic cannabinoids relies heavily on [3]. Metabolic studies further confirm that constitutional isomers containing either an indazole or azaindole core structure must be differentiated by [4].
Table 1: Physicochemical and Chromatographic Properties of Core Scaffolds
| Parameter | Indazole (Benzopyrazole) | Indole (Benzopyrrole) |
| Heteroatoms | 2 Nitrogens (Positions 1, 2) | 1 Nitrogen (Position 1) |
| Log P (Lipophilicity) | ~1.82 | ~2.14 |
| Retention Coefficient (log k) | 1.547 | 1.883 |
| RP-HPLC Elution Order | First (Earlier) | Second (Later) |
Table 2: Retention Time Comparison of Synthetic Cannabinoid Analogs
Note: Data represents relative elution profiles on a standard C18 column using a water/acetonitrile gradient.
| Compound Class | Example Analog | Core Scaffold | Relative Retention Time |
|---|
| SCRA (Indazole) | CUMYL-PINACA | Indazole | Shorter (
Self-Validating Experimental Protocol for RP-HPLC Separation
To ensure absolute trustworthiness in comparative data, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to verify resolving power before any unknown samples are analyzed.
Caption: Self-validating RP-HPLC workflow for indole and indazole separation.
Step 1: Mobile Phase Preparation & Causality
-
Aqueous Phase (A): 0.1% Formic Acid (v/v) in LC-MS grade
. -
Organic Phase (B): 0.1% Formic Acid (v/v) in LC-MS grade Acetonitrile.
-
Causality: Both indole and indazole are weak bases. The addition of 0.1% Formic Acid lowers the pH of the mobile phase below their respective pKa values, ensuring the nitrogen atoms remain in a consistent, fully protonated state. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and retention time drift.
Step 2: Column Selection & Thermal Control
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm particle size) or equivalent end-capped column.
-
Temperature: 30°C ± 0.5°C.
-
Causality: Temperature control is critical for isomeric separation. A 1°C fluctuation can shift retention times by up to 2%, potentially causing co-elution of closely related indole/indazole analogs.
Step 3: System Suitability Testing (SST) - The Validation Gate
Before analyzing samples, inject a calibration mixture containing 10 µg/mL of both Indole and Indazole reference standards.
-
Acceptance Criteria: The system is only validated for use if the resolution (
) between the indazole and indole peaks is (baseline separation), and the tailing factor ( ) for both peaks is . If , column degradation or mobile phase preparation errors must be addressed.
Step 4: Gradient Elution Profile
-
Flow Rate: 1.0 mL/min.
-
Time 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes at the column head).
-
Time 2.0 - 10.0 min: Linear gradient from 5% B to 95% B.
-
Time 10.0 - 12.0 min: Hold at 95% B (Column wash).
-
Time 12.0 - 15.0 min: Re-equilibration at 5% B.
-
Causality: A linear gradient is employed because indazole and indole analogs often possess highly lipophilic side chains (e.g., cumyl or adamantyl groups). The gradient ensures the more polar indazole core elutes sharply, while steadily increasing the elution strength to push the highly retained, lipophilic indole analogs off the column without excessive band broadening.
Step 5: Detection
-
UV-DAD: Monitor at 220 nm (universal aromatic absorbance) and 280 nm (specific to the indole/indazole conjugated system).
-
MS/MS (Optional but recommended): Electrospray Ionization in positive mode (ESI+). Utilize an isotopically labeled internal standard (e.g., Indole-d7) to continuously validate injection volume reproducibility and mitigate matrix suppression effects.
References
-
Title: Quantitative Structure-Retention Relationships with Model Analytes as a Means of an Objective Evaluation of Chromatographic Columns Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]
-
Title: Comparative characteristics of HPLC columns based on quantitative structure-retention relationships (QSRR) and hydrophobic-subtraction model Source: Analytical and Bioanalytical Chemistry (Springer) URL: [Link]
-
Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: Forensic Chemistry (ScienceDirect) URL: [Link]
-
Title: In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA Source: Drug Testing and Analysis (Wiley Online Library) URL: [Link]
Sources
A Comparative Guide to Validating 3-Position Substitution on the 1H-Indazole Ring
The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Niraparib.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds within protein active sites make it a highly sought-after heterocycle for drug design. However, the regioselective functionalization of the indazole ring, particularly at the C3-position, presents a significant synthetic challenge due to the comparable reactivity of other positions and the potential for N1/N2 isomerism.[3][4]
This guide provides an in-depth comparison of prevalent strategies for achieving C3-substitution on the 1H-indazole ring. We move beyond simple protocols to dissect the underlying principles of each method, offering field-proven insights to guide your experimental design. The methodologies discussed are benchmarked against each other, supported by experimental data, to empower researchers in selecting the most robust and efficient pathway for their specific target molecules.
Strategic Overview: Direct C-H Activation vs. Pre-Functionalization
The journey to a C3-substituted indazole fundamentally diverges into two major pathways: direct functionalization of the C3-H bond or a more classical approach involving pre-functionalization of the C3 position, typically via halogenation.
Radical reactions offer an alternative pathway for C-H functionalization, often under milder, transition-metal-free conditions. These methods are particularly useful for installing functionalities that are challenging to introduce via cross-coupling.
-
Causality of Method Choice: Visible-light photocatalysis, for example, allows for the generation of radicals under exceptionally mild conditions (e.g., room temperature), which enhances functional group tolerance. [1]In the case of C3-carbamoylation, an organic photocatalyst like 4CzIPN can be excited by visible light to initiate a single-electron transfer (SET) process with an oxamic acid derivative, leading to a carbamoyl radical. This radical then attacks the electron-rich C3 position of the indazole. [1]Similarly, iron-promoted nitration utilizes a simple iron salt to facilitate the formation of a nitrogen dioxide radical from a nitrate source, which then functionalizes the C3 position. This approach is selected when metal-free conditions are desired or when the target functionality is well-suited to a radical introduction.
The Pre-Functionalization Pathway: A Robust, Two-Step Classic
This strategy involves first installing a handle—typically a halogen—at the C3 position, which then serves as a reactive site for subsequent transformations.
Halogenation, particularly iodination and bromination, is a reliable method to activate the C3 position. [5]
-
Causality of Method Choice: Iodination is frequently performed using molecular iodine (I₂) in the presence of a base like KOH in a polar solvent such as DMF. [5]The base deprotonates the indazole, increasing its nucleophilicity and facilitating electrophilic attack by iodine at the C3 position. This step is a self-validating system; the formation of the 3-haloindazole can be easily monitored by TLC and confirmed by NMR and mass spectrometry before proceeding. The choice of halogen is critical for the subsequent step; iodides are generally more reactive than bromides in standard cross-coupling reactions. [6]
With the 3-haloindazole in hand, a wide array of substituents can be introduced.
-
Metal-Catalyzed Cross-Coupling: This is the most common follow-up to halogenation. Suzuki, Negishi, or Stille couplings can be used to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups. The choice of coupling reaction depends on the stability and availability of the organometallic reagent.
-
Nucleophilic Aromatic Substitution (SNAr): While generally difficult on unactivated aryl halides, the C3-position of the indazole ring is sufficiently electron-deficient to undergo SNAr with strong nucleophiles under certain conditions. However, this is less common than cross-coupling due to the often harsh conditions required and the lower reactivity compared to systems with strong electron-withdrawing groups. [7][8]The C-X bond in haloarenes is stabilized by resonance, making cleavage more difficult than in haloalkanes. [7]
Quantitative Performance Comparison
The choice of method is a trade-off between step-count, reaction conditions, and substrate tolerance. The following table summarizes the key performance indicators for each strategy.
| Parameter | Pd-Catalyzed Direct Arylation | Radical Carbamoylation (Photocatalytic) | Halogenation + Cross-Coupling |
| Method Type | One-step C-H Activation | One-step C-H Activation | Two-step (Functionalization + Coupling) |
| Key Reagents | Pd(OAc)₂, 1,10-Phenanthroline, Cs₂CO₃ [9][10] | 4CzIPN (photocatalyst), Oxamic Acid, Cs₂CO₃ [1] | 1. I₂/KOH; 2. Pd catalyst, boronic acid |
| Temperature | High (e.g., 160 °C) [9] | Mild (e.g., 35 °C) [1] | Variable (Step 1 often RT; Step 2 often elevated) |
| Advantages | High atom economy, shorter route | Very mild conditions, transition-metal-free [1] | Broad scope, predictable, well-established |
| Limitations | High temperatures, requires specific ligands [9] | Limited to specific radical precursors | Less atom-economical, longer route |
| Typical Yields | Good to excellent (up to 95%) [9] | Moderate to good (60-80%) [1] | Good to excellent over two steps |
Validated Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are detailed, step-by-step methodologies for key transformations.
Protocol 1: Pd(II)-Catalyzed Direct C3-Arylation of 1H-Indazole
This protocol is adapted from the robust system developed for the arylation of indazoles and pyrazoles. [9]
-
Rationale: This procedure utilizes a Pd(II)/1,10-phenanthroline catalyst system that has demonstrated high efficiency and selectivity for the C3 position without the need for silver-based halide scavengers, which are often a drawback in similar methods. [9][10]Toluene is a crucial solvent choice for both reactivity and selectivity. [9][10]
-
Step-by-Step Procedure:
-
To a 35 mL oven-dried sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%).
-
Add 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%).
-
Add Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv).
-
Add the desired 1H-indazole derivative (0.25 mmol, 1.0 equiv).
-
Add the aryl halide (ArI or ArBr) (0.25 mmol, 1.0 equiv).
-
Add dry toluene (1 mL).
-
Seal the tube under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture vigorously at 160 °C for 48–72 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc).
-
Filter the suspension through a short pad of Celite®, washing the pad with additional EtOAc.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by flash column chromatography (typically using a hexanes:EtOAc gradient) to yield the 3-arylated indazole.
-
Protocol 2: C3-Iodination of 1H-Indazole
This protocol is a representative example of electrophilic halogenation at the C3 position. [5]
-
Rationale: The use of a strong base (KOH) deprotonates the indazole N-H, generating the indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, readily attacking molecular iodine to afford the 3-iodoindazole. DMF is an excellent solvent as it is polar, aprotic, and effectively solubilizes the reagents.
-
Step-by-Step Procedure:
-
Dissolve the 1H-indazole derivative (1.0 equiv) in DMF in a round-bottom flask.
-
Add finely ground potassium hydroxide (KOH) (2.0 equiv) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of iodine (I₂) (1.5 equiv) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 3-iodo-1H-indazole.
-
References
- Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles.Frontiers in Chemistry.
- A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.PMC.
- Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles.Organic & Biomolecular Chemistry (RSC Publishing).
- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide.Chemical Science (RSC Publishing).
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.PMC.
- Recent advances in C–H functionalization of 2H-indazoles.Organic & Biomolecular Chemistry (RSC Publishing).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.PMC.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.MDPI.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.HAL Open Science.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journals.
- Direct C-3-Arylations of 1H-Indazoles.ResearchGate.
- Nucleophilic Substitution.Chemistry LibreTexts.
- Nucleophilic Substitution Reactions - Haloarenes.CK-12 Foundation.
- Nucleophilic Aromatic Substitution.Lumen Learning.
Sources
- 1. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. societachimica.it [societachimica.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Analysis of Indazole Building Blocks by LC-MS
Introduction: The Critical Role of Purity in Indazole-Based Drug Development
Indazole and its derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, including treatments for cancer and antiemetic agents.[1][2] The therapeutic efficacy and safety of these pharmaceuticals are directly linked to the purity of the indazole building blocks used in their synthesis. Even minute impurities, which can arise from starting materials, side reactions, or degradation, can alter biological activity, introduce toxicity, or affect the stability of the final active pharmaceutical ingredient (API).[3][4]
Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control checkpoint; they are a cornerstone of successful drug development. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this task, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[5][] This guide provides an in-depth comparison of LC-MS strategies for the purity analysis of indazole building blocks, grounded in the principles of scientific integrity and backed by field-proven insights.
Understanding the Challenge: Potential Impurities in Indazole Synthesis
A successful purity analysis begins with a thorough understanding of potential impurities. Organic impurities are the most common and can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[3][7] For example, in syntheses starting from substituted 2-fluorobenzonitriles, residual starting material is a likely impurity.[8]
-
Degradation Products: Indazoles, like many heterocyclic compounds, can degrade under stress conditions such as exposure to light, heat, or extreme pH.[7][9]
-
Reagents and Catalysts: Though typically removed during workup, trace amounts of reagents, ligands, or catalysts can persist.[3][7]
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of these impurities in new drug substances, setting clear thresholds that necessitate precise analytical characterization.[3][4]
Comparative Analysis of LC-MS Methodologies
The goal of any LC-MS method for purity analysis is to achieve optimal separation of the main indazole peak from all potential impurities, allowing for accurate detection and quantification. The primary variables in method development are the stationary phase (LC column), the mobile phase, and the mass spectrometry detection parameters.
Stationary Phase Selection: Beyond Standard C18
The choice of stationary phase is the most critical factor for achieving chromatographic resolution.
-
C18 (Octadecylsilane): The Workhorse: C18 columns are the most common starting point in reversed-phase chromatography.[10] Separation is based primarily on hydrophobic interactions. For many simple indazole purity analyses, a high-quality C18 column can provide adequate separation.
-
Phenyl-Phases (e.g., Phenyl-Hexyl): The Aromatic Specialist: Indazoles are aromatic, heterocyclic compounds. Phenyl-bonded stationary phases offer unique selectivity for such molecules due to π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[10][11] This often results in enhanced resolution between structurally similar isomers or impurities that co-elute on a C18 column.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): The Shape Selectivity Experts: These phases have a polar group (like an amide) embedded within the alkyl chain. This feature can lead to different selectivity compared to standard C18 columns, particularly for polar analytes, and can improve peak shape for basic compounds without the need for strong mobile phase modifiers.[12]
Data-Driven Comparison of Stationary Phases
To illustrate the impact of column chemistry, consider the analysis of a hypothetical 5-Nitro-1H-indazole sample spiked with a known process impurity, 2-Fluoro-5-nitrobenzonitrile.
| Stationary Phase | Retention Factor (k) for 5-Nitro-1H-indazole | Resolution (Rs) between Indazole and Impurity | Peak Asymmetry (As) for Indazole | Rationale for Performance |
| Standard C18 | 4.2 | 1.4 | 1.3 | Baseline hydrophobic retention. Resolution is acceptable but not ideal (<1.5). Peak tailing is observed. |
| Phenyl-Hexyl | 5.1 | 2.8 | 1.1 | Enhanced retention and superior resolution due to π-π interactions with the aromatic indazole and impurity. Excellent peak shape. |
| Polar-Embedded | 3.5 | 1.9 | 1.0 | Good peak shape due to interaction with the polar embedded group. Resolution is better than C18 but not as high as Phenyl-Hexyl. |
Mobile Phase Optimization: Driving Ionization and Peak Shape
The mobile phase not only dictates the elution of compounds but also critically impacts their ionization in the mass spectrometer source.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally preferred for LC-MS applications due to its lower viscosity and UV transparency. Methanol (MeOH) can offer different selectivity and is sometimes used to improve the solubility of certain compounds.
-
Acidic Additive (Formic Acid vs. Acetic Acid): For positive-ion electrospray ionization (ESI), a proton source is required. Formic acid (typically at 0.1%) is the most common choice. It effectively protonates the nitrogen atoms in the indazole ring, leading to strong [M+H]⁺ ions, and helps to produce sharp chromatographic peaks.[5]
-
Buffers (Ammonium Formate/Acetate): If the analysis must be performed at a controlled, higher pH, a buffer system like ammonium formate can be used. This is less common for simple purity screens but can be necessary for complex mixtures or compounds unstable at low pH.
Workflow for Method Development
The logical flow of developing a robust LC-MS method is crucial for ensuring all potential impurities are detected and resolved.
Caption: A logical workflow for LC-MS method development.
Mass Spectrometry Detection: From Screening to Confirmation
MS detection provides the specificity and sensitivity needed for comprehensive purity analysis. Electrospray Ionization (ESI) is the most common technique for indazoles as it is a soft ionization method that typically produces an intact protonated molecule ([M+H]⁺), which is ideal for confirming molecular weight.[13][14]
-
Full Scan Mode: This is the primary mode for initial purity assessment. The mass spectrometer scans a wide mass range (e.g., m/z 100-1000) to detect all ionizable compounds eluting from the column.[5] This is excellent for finding unexpected impurities.
-
Selected Ion Monitoring (SIM): If specific, known impurities need to be monitored at very low levels, SIM mode can be used. The mass spectrometer is set to detect only a few specific m/z values, dramatically increasing sensitivity for those ions.
-
Tandem Mass Spectrometry (MS/MS): For structural confirmation of an unknown impurity, MS/MS is invaluable. The [M+H]⁺ ion of the impurity is isolated and fragmented to produce a characteristic pattern of daughter ions, which can be used to elucidate its structure.[15][16]
Decision Tree for MS Detection Strategy
Caption: Decision tree for selecting the appropriate MS detection mode.
Experimental Protocols
Protocol 1: General Purity Screening by LC-MS
This protocol is designed as a robust starting point for the purity analysis of a novel indazole building block.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the indazole sample. b. Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of ~10 µg/mL using the same diluent. d. Transfer the final solution to an autosampler vial.
2. LC-MS System and Conditions:
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm | Offers superior selectivity for aromatic indazoles and their impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes compounds from the reversed-phase column. |
| Gradient | 5% B to 95% B over 8 minutes | A general-purpose gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | A small volume to prevent peak overload. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Single Quadrupole | Q-TOF provides high mass accuracy; a single quad is sufficient for nominal mass. |
| Ionization Mode | ESI, Positive | Indazoles readily form [M+H]⁺ ions. |
| Scan Range | m/z 100 - 1000 | Covers the expected mass range of the indazole and most potential impurities. |
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. c. Examine the mass spectrum of each impurity peak to determine its molecular weight ([M+H]⁺ ion). d. Report any impurity above the reporting threshold (e.g., 0.05% as per ICH Q3A).[3][4]
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The use of a high-resolution stationary phase like Phenyl-Hexyl minimizes the risk of co-eluting impurities. Full-scan MS detection ensures that no ionizable impurity is missed. For an impurity to go undetected, it would need to co-elute perfectly with the main peak and have the exact same mass, an extremely unlikely scenario. Furthermore, comparing the UV chromatogram with the total ion chromatogram can reveal non-ionizable impurities, adding another layer of validation.
By systematically evaluating column chemistry, optimizing the mobile phase for both separation and ionization, and employing a comprehensive MS detection strategy, researchers can develop highly reliable methods for the purity analysis of indazole building blocks. This rigorous approach is essential for ensuring the quality, safety, and efficacy of the next generation of indazole-based medicines.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Impurities in New Drug Substances Q3A(R2). (2023). Lejan Team. [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (2020). LCGC International. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. (n.d.). PMC. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HPLCPremier. [Link]
-
Newer Stationary Phases for Reverse Phase-Liquid Chromatographic Analysis. (2013). International Journal of Pharmaceutical and Biological Science Archive. [Link]
-
Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Agilent. [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]
-
Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. (n.d.). CORESTA. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho. [Link]
-
Electrospray ion Source, ESI. (n.d.). Agilent. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. [Link]
-
Electrospray ionization. (n.d.). Wikipedia. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. [Link]
-
Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺. (2015). PubMed. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC. [Link]
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (2021). Frontiers. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 7. ikev.org [ikev.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lejan-team.com [lejan-team.com]
- 10. veeprho.com [veeprho.com]
- 11. ijpba.in [ijpba.in]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. coresta.org [coresta.org]
Navigating the Unseen: A Practical Guide to Handling 4-(1H-indazol-3-yl)butanoic acid
In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 4-(1H-indazol-3-yl)butanoic acid, a compound of interest for various research applications. As with any research chemical, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to handle this compound responsibly, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Profile: Understanding the Risks
-
Acute Oral Toxicity: Similar compounds are classified as toxic if swallowed.[1]
-
Skin and Eye Irritation: Expect the compound to cause skin irritation and serious eye irritation.[1][2][4]
-
Respiratory Irritation: Inhalation of the dust or fumes may lead to respiratory irritation.[1][2]
Given these potential hazards, a robust Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA), is essential for any laboratory handling this compound.[5][6] This plan should be readily accessible and detail specific procedures for minimizing exposure.[5][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling 4-(1H-indazol-3-yl)butanoic acid.[9][10][11] The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles.[12] Standard safety glasses are insufficient. |
| Skin/Body | Flame-resistant lab coat and closed-toe shoes | A lab coat protects against spills, and appropriate footwear prevents exposure from dropped materials.[9][12] |
| Hands | Chemically resistant gloves (Nitrile recommended) | Prevents direct skin contact. Double-gloving is recommended for enhanced protection.[9][11][13] |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for preventing inhalation exposure.[7] |
It is imperative to consult the Safety Data Sheet (SDS) for any chemical to determine the specific type of glove material that offers the best protection. [9] In the absence of a specific SDS for 4-(1H-indazol-3-yl)butanoic acid, nitrile gloves are a reasonable starting point, but their compatibility should be verified if prolonged or direct contact is anticipated.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE based on the quantity and nature of the handling operation.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe handling of 4-(1H-indazol-3-yl)butanoic acid at every stage.
Receiving and Storage
-
Upon receipt, immediately inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.[6]
-
Keep the container tightly closed when not in use.[1]
Handling and Use
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[4]
-
When weighing the solid, do so in the fume hood and use a draft shield to prevent the powder from becoming airborne.
-
Avoid all personal contact with the substance, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[1][14]
-
Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 4-(1H-indazol-3-yl)butanoic acid, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations.[4][15]
By adhering to these guidelines, researchers can confidently and safely work with 4-(1H-indazol-3-yl)butanoic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Google Cloud.
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
- Personal Protective Equipment - Environmental Health & Safety Services. The University of Texas at Austin.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Manager.
- Personal Protective Equipment | Division of Research Safety. University of Illinois Urbana-Champaign.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- 4-(1H-Indol-3-yl)butanoic acid Safety Data Sheet. (2023, May 18). Apollo Scientific.
- Safety Data Sheet. (2021, August 27). Manufacturer Name.
- 1H-Indazole-3-carboxylic acid Safety Data Sheet. (2009, April 29). Thermo Fisher Scientific.
- Potassium 4-(1H-indol-3-yl)butanoate Safety Data Sheets. Echemi.
- Safety Data Sheet. (2018, August 29). Manufacturer Name.
- 3-HYDROXY-2-METHYL-4-(1H-1,2,4-TRIAZOL-1-YL)BUTANOIC ACID Safety Data Sheet. (2024, December 19). CymitQuimica.
- Indole-3-butyric acid Safety Data Sheet. (2025, November 6). MilliporeSigma.
-
Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl. 2), 91–97. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. mastercontrol.com [mastercontrol.com]
- 8. osha.gov [osha.gov]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
